DL-Aspartic acid-d3
Description
Propriétés
IUPAC Name |
2-amino-2,3,3-trideuteriobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677377 | |
| Record name | (2,3,3-~2~H_3_)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-75-4 | |
| Record name | (2,3,3-~2~H_3_)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to DL-Aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid-d3 is a deuterated form of the non-essential amino acid, aspartic acid. In this isotopologue, three hydrogen atoms have been replaced by deuterium. This stable, non-radioactive isotopic labeling makes it an invaluable tool in a variety of scientific disciplines, particularly in analytical chemistry and metabolic research. Its primary application is as an internal standard for the precise quantification of aspartic acid in complex biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation.
Chemical and Physical Properties
This compound is a racemic mixture of D-Aspartic acid-d3 and L-Aspartic acid-d3. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Synonyms | (±)-Aspartic Acid-d3, aspartic-2,3,3-d3 acid |
| CAS Number | 14341-75-4 |
| Molecular Formula | C₄H₄D₃NO₄ |
| Formula Weight | 136.12 g/mol |
| Purity | ≥98% |
| Deuterated Forms | ≥99% (d₁-d₃) |
| Appearance | Solid |
| Melting Point | >300°C (decomposes) |
| Solubility | Slightly soluble in PBS (pH 7.2) |
| SMILES | OC(C([2H])([2H])C(N)([2H])C(O)=O)=O |
| InChI Key | CKLJMWTZIZZHCS-FUDHJZNOSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common method is the alkylation of a malonic ester derivative with a deuterated starting material. The following is a representative experimental protocol adapted from established synthetic methods for deuterated amino acids.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl 2-phthalimidomalonate
-
Sodium ethoxide
-
Ethyl bromoacetate-d2
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl)
-
Ethanol
Procedure:
-
Alkylation: In a round-bottom flask, diethyl 2-phthalimidomalonate is dissolved in absolute ethanol. To this solution, a solution of sodium ethoxide in ethanol is added dropwise at room temperature. The mixture is stirred for 30 minutes. Ethyl bromoacetate-d2 is then added, and the reaction mixture is refluxed for 4-6 hours.
-
Hydrolysis and Deuteration: After cooling, the solvent is removed under reduced pressure. The residue is then hydrolyzed by refluxing with a mixture of DCl and D₂O for 8-12 hours. This step also facilitates the exchange of the α-proton for a deuterium atom.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated phthalic acid is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude this compound is purified by recrystallization from a water/ethanol mixture.
-
Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm the positions and extent of deuteration and by mass spectrometry to verify the molecular weight.
Analytical Applications
The primary utility of this compound is as an internal standard for the quantification of aspartic acid in biological samples. The addition of a known amount of the deuterated standard to a sample allows for the correction of analyte loss during sample preparation and for variations in instrument response.
LC-MS/MS Analysis of Aspartic Acid
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for amino acid analysis. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification.
Experimental Protocol: Quantification of Aspartic Acid in Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution containing a known concentration of this compound. Precipitate proteins by adding 400 µL of methanol. Vortex and centrifuge the sample. The supernatant is then dried and reconstituted in the mobile phase for analysis.
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar analytes like amino acids.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
Flow Rate: 0.3-0.6 mL/min.
-
Column Temperature: 35-40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
MRM Transitions for Aspartic Acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Aspartic Acid | 134.0 | 88.0 |
| This compound | 137.0 | 91.0 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation.
GC-MS Analysis of Aspartic Acid
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for amino acid analysis, which requires derivatization of the analytes to increase their volatility.
Experimental Protocol: Quantification of Aspartic Acid using GC-MS
-
Sample Preparation and Derivatization: A dried sample extract containing aspartic acid and the this compound internal standard is derivatized. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard.
-
Characteristic Mass Fragments for Derivatized Aspartic Acid and this compound
| Analyte (TBDMS derivative) | Characteristic Fragment Ions (m/z) |
| Aspartic Acid | [M-57]+, [M-159]+ |
| This compound | [M-57]+, [M-159]+ (with a +3 Da shift) |
Note: The specific fragment ions and their relative abundances will depend on the derivatization method and the mass spectrometer used.
Role in Metabolic Research
Aspartic acid is a central metabolite, playing a crucial role in several key metabolic pathways. It is a precursor for the synthesis of other amino acids, including lysine, methionine, and threonine in plants and microorganisms.[2] In mammals, it is involved in the urea cycle, the citric acid cycle, and the malate-aspartate shuttle.[2][3]
The use of this compound as a tracer in metabolic flux analysis allows researchers to follow the metabolic fate of aspartic acid and to quantify the flux through these pathways under various physiological and pathological conditions.
Conclusion
This compound is an essential tool for researchers in the fields of analytical chemistry, biochemistry, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses of aspartic acid. Furthermore, its application as a metabolic tracer provides valuable insights into the complex network of biochemical pathways involving this important amino acid. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in scientific research.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DL-Aspartic acid-d3: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a deuterated form of the amino acid aspartic acid. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in metabolic research, drug development, and clinical diagnostics, where it serves as a precise internal standard for mass spectrometry-based quantification.
Chemical Structure and Properties
This compound is a racemic mixture of D- and L-aspartic acid where three hydrogen atoms have been replaced by deuterium. The deuteration typically occurs at the α- and β-carbon positions.
The fundamental chemical and physical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄D₃NO₄ | [1][2] |
| Molecular Weight | 136.12 g/mol | [2][3] |
| CAS Number | 14341-75-4 | [1][2][4] |
| Synonyms | (±)-Aspartic Acid-d₃ | [1] |
| Isotopic Purity | ≥98% to ≥99% (d₁-d₃ forms) | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | >300°C (decomposes) | [4] |
| Boiling Point | 264.1 ± 30.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Solubility | Slightly soluble in PBS (pH 7.2) | [1] |
| SMILES | OC(C([2H])([2H])C(N)([2H])C(O)=O)=O | [1] |
| InChI Key | CKLJMWTZIZZHCS-FUDHJZNOSA-N | [1] |
Synthesis of this compound
The synthesis of this compound with high isotopic enrichment is crucial for its application as an internal standard. One documented method involves a multi-step chemical synthesis process.
Synthetic Pathway Overview
A common synthetic route to produce DL-Aspartic-2,3,3-d3 acid starts from deuterated acetic acid and proceeds through the alkylation of a malonic ester derivative. This method has been reported to achieve high levels of deuterium incorporation.[5]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a detailed representation of the five-step synthesis of this compound, achieving a 96.7% deuterium enrichment with an overall yield of 59%.[5]
Step 1: Synthesis of Ethyl bromoacetate-d₂
-
Starting Material: Acetic acid-d₄.
-
Procedure: The deuterated acetic acid is subjected to bromination, typically using N-bromosuccinimide (NBS) and a radical initiator, followed by esterification with ethanol to yield ethyl bromoacetate-d₂.
-
Purification: The product is purified by distillation.
Step 2: Alkylation of Diethyl Phthalimidomalonate
-
Reagents: Diethyl phthalimidomalonate and a suitable base (e.g., sodium ethoxide).
-
Procedure: Diethyl phthalimidomalonate is deprotonated by the base to form a carbanion. This is followed by nucleophilic substitution with the previously synthesized ethyl bromoacetate-d₂.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like ethanol at reflux temperature.
Step 3: Hydrolysis and Decarboxylation
-
Procedure: The resulting substituted malonic ester is hydrolyzed under acidic conditions (e.g., using a strong acid like HCl or HBr).
-
Mechanism: The acid catalyzes the hydrolysis of both the ester and the phthalimide groups. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield the target amino acid.
Step 4: Purification of this compound
-
Procedure: The crude product is purified by recrystallization from a suitable solvent system, typically an ethanol/water mixture.
-
Characterization: The final product's identity and isotopic purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Research and Development
The primary application of this compound is as an internal standard for the accurate quantification of aspartic acid in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] Its utility stems from its chemical similarity to the analyte, allowing it to co-elute and ionize similarly, while its mass difference enables distinct detection.
Experimental Workflow: Quantification of Aspartic Acid using LC-MS
The following diagram illustrates a typical workflow for the quantification of aspartic acid in a biological sample using this compound as an internal standard.
Caption: Workflow for LC-MS quantification with an internal standard.
Role in Drug Development and Metabolic Studies
In drug development, understanding the metabolic fate of pharmaceuticals is critical. Deuterated compounds can be used as tracers to follow the metabolic pathways of drugs that are, or are metabolized to, endogenous molecules like aspartic acid.[7] Furthermore, L-aspartic acid is a key intermediate in the Krebs cycle and is essential for the biosynthesis of other amino acids and nucleotides.[8] Studying its flux using stable isotope tracers provides insights into cellular metabolism in both healthy and diseased states.
While D-aspartate is less common, it plays significant roles in the nervous and endocrine systems, notably as a modulator of NMDA receptors.[9] The use of deuterated D-aspartate can aid in pharmacokinetic and pharmacodynamic studies of this specific enantiomer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. d3-Aspartic acid | C4H7NO4 | CID 133188414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:14341-75-4 | Chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caissonlabs.com [caissonlabs.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Properties of DL-Aspartic Acid-d3
This guide provides a comprehensive overview of the molecular weight of DL-Aspartic acid-d3, intended for researchers, scientists, and professionals in drug development. It details the compound's elemental composition, the calculation of its molecular weight, a standard experimental protocol for its determination, and relevant biochemical pathways.
Molecular Weight and Composition
This compound is a deuterated isotopologue of the amino acid aspartic acid. The incorporation of three deuterium atoms significantly increases its molecular weight compared to the non-labeled compound. The molecular formula for this compound is C₄H₄D₃NO₄.[1][2][3][4] The accepted molecular weight for this compound is approximately 136.12 g/mol .[3][4][5][6][7]
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. The table below provides a breakdown of this calculation.
| Element | Symbol | Count | Atomic Weight (amu) | Contribution to Molecular Weight (amu) |
| Carbon | C | 4 | 12.011 | 48.044 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Deuterium | D (²H) | 3 | 2.014[8][9][10] | 6.042 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 136.121 |
Note: Atomic weights are standard values and may have slight variations.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is the primary analytical technique used to determine the molecular weight of compounds with high accuracy and sensitivity.[11] The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound standard
-
High-purity solvents (e.g., water, acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
LC-MS system (e.g., coupled with electrospray ionization - ESI)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as water or a water/methanol mixture.
-
Perform serial dilutions to create working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., 1-10 µg/mL).
-
-
Liquid Chromatography (LC) Separation:
-
Equilibrate the LC system with the initial mobile phase conditions. A reverse-phase C18 column is commonly used for separating small polar molecules like amino acids.
-
The mobile phase typically consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
The analyte will be separated from any potential impurities and eluted from the column into the mass spectrometer.
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for ionizing amino acids.
-
Operate the mass spectrometer in positive or negative ion mode. For aspartic acid, positive ion mode is often used, which will detect the protonated molecule [M+H]⁺.
-
Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300).
-
The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) separates the ions based on their m/z ratio.
-
-
Data Analysis:
-
Process the acquired data using appropriate software.
-
Identify the peak corresponding to the protonated this compound molecule ([M+H]⁺). This should appear at an m/z value of approximately 137.128 (136.121 + 1.007 for the proton).
-
The high-resolution mass measurement provided by modern mass spectrometers allows for the confirmation of the elemental composition.
-
Biochemical Context and Signaling Pathways
Aspartic acid is a non-essential amino acid in humans and plays several crucial roles in metabolism and neurotransmission.[12] It is a metabolite in the urea cycle, participates in gluconeogenesis, and is a precursor for the synthesis of other amino acids like lysine, threonine, methionine, and isoleucine in plants.[12][13][14]
Notably, D-aspartate (D-Asp) functions as a signaling molecule, particularly in the neuroendocrine system. For instance, in testicular activity, D-Asp has been shown to modulate spermatogenesis and testosterone production by activating glutamate receptors.[15]
References
- 1. caymanchem.com [caymanchem.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. d3-Aspartic acid | C4H7NO4 | CID 133188414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Aspartic acid (2,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-546-0.1 [isotope.com]
- 7. L-Aspartic Acid-d3 | CAS 3842-25-9 | LGC Standards [lgcstandards.com]
- 8. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 9. byjus.com [byjus.com]
- 10. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Aspartic acid - Wikipedia [en.wikipedia.org]
- 13. The aspartic acid metabolic pathway, an exciting and essential pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Isotopic Purity of DL-Aspartic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and analytical methods used to determine the isotopic purity of DL-Aspartic acid-d3. This deuterated analog of aspartic acid is a crucial tool in various research and development applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.
Synthesis and Purification of this compound
The synthesis of this compound (deuterated at the C2 and C3 positions) is a multi-step process that requires careful control to ensure high isotopic enrichment and chemical purity. While specific proprietary methods may vary between manufacturers, a general and plausible synthetic approach can be inferred from established organic chemistry principles and published literature on amino acid synthesis and deuteration.
A likely synthetic route is the acid-catalyzed hydrogen-deuterium exchange of DL-Aspartic acid. A general procedure for the deuteration of amino acids involves heating the amino acid in a deuterated acidic solution, such as DCl in D₂O. This process facilitates the exchange of protons alpha to the carboxylic acid and amino groups with deuterium atoms from the solvent.
General Synthetic Scheme:
Purification of the final product is critical to remove any unreacted starting material, partially deuterated species, and other byproducts. A common purification method for amino acids is recrystallization from an aqueous solution.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, with manufacturers providing specifications on the level of isotopic enrichment. This data is crucial for its use as an internal standard, where a well-defined isotopic composition is necessary for accurate quantification.
| Product Specification | Value | Source |
| Compound Name | DL-Aspartic acid (2,3,3-D3) | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |
| Chemical Formula | HOOCCD₂CD(NH₂)COOH | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |
| Molecular Weight | 136.12 | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |
| Isotopic Enrichment | ≥ 98 atom % D | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |
| Chemical Purity | ≥ 98% | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Expected Outcome for this compound |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ions. The mass difference between the deuterated and non-deuterated isotopologues allows for the determination of isotopic enrichment. | The mass spectrum will show a distribution of isotopologues (d0, d1, d2, d3). The relative intensities of these peaks are used to calculate the percentage of each species and the overall isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. ¹H NMR can be used to quantify the amount of residual protons, while ²H NMR directly detects the deuterium atoms. ¹³C NMR can also provide information on the position of deuteration through changes in chemical shifts and coupling constants. | ¹H NMR: The signals corresponding to the C2 and C3 protons will be significantly reduced in intensity compared to a non-deuterated standard. ²H NMR: A strong signal will be observed in the region corresponding to the chemical shifts of the C2 and C3 deuterons. ¹³C NMR: The signals for C2 and C3 will exhibit isotopic shifts and a splitting pattern due to coupling with deuterium (C-D coupling). |
Experimental Protocols
Mass Spectrometry for Isotopic Purity Analysis
Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of its isotopologues.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum in the positive or negative ion mode. The mass range should be set to include the expected m/z values of all isotopologues (d0 to d3).
-
Data Analysis:
-
Identify the peaks corresponding to the molecular ions of the different isotopologues of aspartic acid (d0: m/z 134.04, d1: m/z 135.05, d2: m/z 136.05, d3: m/z 137.06 in positive ion mode).
-
Determine the integrated peak area for each isotopologue.
-
Calculate the percentage of each isotopologue.
-
Calculate the overall isotopic enrichment (atom % D).
-
NMR Spectroscopy for Isotopic Purity Analysis
Objective: To confirm the positions of deuteration and quantify the isotopic purity of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²H detection.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O). For ¹H NMR, a non-deuterated internal standard with a known concentration can be added for quantitative analysis.
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals at the C2 and C3 positions.
-
Compare the integrals to that of the internal standard or a known reference to determine the percentage of non-deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms at the C2 and C3 positions. The presence of these signals confirms the deuteration at the expected positions.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the signals for C2 and C3. The chemical shifts will be slightly different from the non-deuterated compound (isotope effect), and the signals will appear as multiplets due to C-D coupling. This provides further confirmation of the deuteration positions.
-
Visualizations
Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.
Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.
References
A Technical Guide to the Biological Role of Deuterated Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the biological significance of deuterated aspartic acid. Due to the limited direct research on this specific molecule, this document synthesizes foundational principles of aspartic acid biochemistry, the deuterium kinetic isotope effect, and insights from studies on other deuterated compounds to project the potential roles and effects of deuterated aspartic acid in biological systems.
The Foundational Roles of Aspartic Acid
Aspartic acid, in its L- and D-isomeric forms, is a pivotal amino acid with diverse and critical functions in the body. Understanding these baseline roles is essential to comprehending the potential impact of deuteration.
-
Protein Synthesis and Structure: L-aspartic acid is one of the 22 proteinogenic amino acids, serving as a fundamental building block for proteins.[1][2][3] Its acidic side chain is often involved in forming hydrogen bonds, which are crucial for protein folding and stability.[4]
-
Metabolic Intermediate: Aspartate is a central player in key metabolic pathways. It is integral to the urea cycle , where it donates the second nitrogen atom for the synthesis of urea, the primary molecule for excreting excess nitrogen.[4][5][6][7] It also participates in gluconeogenesis , the process of synthesizing glucose from non-carbohydrate precursors, by being converted to oxaloacetate.[1][4][8][9]
-
Neurotransmission: Both L- and D-aspartic acid function as excitatory neurotransmitters in the central nervous system.[4][5][10][11] They stimulate N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[1][12][13][14] D-aspartic acid, in particular, has been identified as a novel endogenous neurotransmitter.[15]
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is the cornerstone of deuterated molecule chemistry. This substitution can significantly alter the kinetics of chemical reactions through the Kinetic Isotope Effect (KIE) .[16]
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[17][18] Consequently, reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium.[19][20][21] This effect is particularly pronounced in enzymatic reactions, such as those catalyzed by the cytochrome P450 family of enzymes, which are responsible for much of drug metabolism.[19][20] The rate of a reaction involving a C-H bond can be 6-10 times faster than the equivalent reaction with a C-D bond.[16] This principle is the basis for developing "heavy drugs," where deuteration is used to slow down metabolic breakdown, thereby improving pharmacokinetic profiles.[17][22]
Hypothesized Biological Consequences of Deuterating Aspartic Acid
Based on the KIE, we can formulate several hypotheses regarding the biological role of deuterated aspartic acid. These effects primarily stem from the increased stability of C-D bonds at positions that are metabolically active.
-
Increased Metabolic Stability: The most direct consequence of deuterating aspartic acid would be a reduction in its rate of metabolic degradation. Enzymes that catalyze reactions involving the breaking of C-H bonds on the aspartic acid backbone or side chain would act more slowly on the deuterated version. This could lead to a longer biological half-life and altered downstream metabolic flux.
-
Impact on Protein Stability and Turnover: When incorporated into proteins, deuterated aspartic acid could potentially enhance protein stability. Post-translational modifications that involve the aspartate side chain, such as deamidation and isomerization, could be slowed.[4] This might lead to a longer protein half-life, which could be beneficial for therapeutic proteins but potentially disruptive for regulatory proteins that require rapid turnover.
-
Altered Flux Through Metabolic Pathways:
-
Urea Cycle: The conversion of aspartate to argininosuccinate is a key step in the urea cycle.[4][5] If the enzymes involved are sensitive to the isotopic substitution, the rate of urea synthesis could be modulated.
-
Gluconeogenesis: The transamination of aspartate to oxaloacetate is a critical entry point into gluconeogenesis.[8][23] Slowing this step could reduce the rate of glucose production from amino acid sources.
-
-
Modulation of Neurotransmission: As an agonist at the NMDA receptor, the binding kinetics of deuterated aspartic acid might be subtly altered.[1][13] More significantly, its slower metabolic breakdown in the synaptic cleft could lead to prolonged receptor activation. This could have profound effects on synaptic plasticity, potentially enhancing processes like long-term potentiation (LTP) but also posing a risk of excitotoxicity if not properly regulated.[13][14]
Data Presentation
The following tables summarize the known functions of aspartic acid and the hypothesized effects of its deuteration.
Table 1: Core Biological Roles of Aspartic Acid
| Biological Process | Role of Aspartic Acid | Key Enzymes/Receptors Involved |
| Protein Synthesis | A fundamental building block of polypeptides.[1][3] | Aminoacyl-tRNA synthetases, Ribosomes |
| Urea Cycle | Donates the second amino group for the formation of argininosuccinate, leading to urea production.[4][5][7] | Argininosuccinate Synthetase, Argininosuccinase |
| Gluconeogenesis | Serves as a precursor for oxaloacetate, a key intermediate in glucose synthesis.[1][4][8] | Aspartate Aminotransferase |
| Neurotransmission | Acts as an excitatory neurotransmitter by activating NMDA receptors.[5][10][11] | NMDA Receptor |
| Malate-Aspartate Shuttle | Carries reducing equivalents across the mitochondrial membrane.[1][4] | Malate Dehydrogenase, Aspartate Aminotransferase |
Table 2: Potential Effects of Deuteration on Aspartic Acid's Biological Functions
| Parameter | Hypothesized Effect of Deuteration | Underlying Principle (Kinetic Isotope Effect) |
| Metabolic Half-Life | Increased; slower breakdown by metabolic enzymes. | Slower rate of C-D bond cleavage compared to C-H bond cleavage in enzyme-catalyzed reactions.[19][20] |
| Protein Turnover | Potentially decreased for proteins rich in aspartic acid, due to slower post-translational modification and degradation. | Increased stability of the peptide backbone and side chains against enzymatic or chemical degradation. |
| Urea Cycle Flux | Potentially decreased rate of urea production. | The enzymatic conversion of aspartate within the cycle may be slowed if C-H bond cleavage is a rate-limiting step. |
| Gluconeogenic Rate | Potentially decreased rate of glucose synthesis from amino acid precursors. | The transamination of deuterated aspartate to oxaloacetate could be slower. |
| NMDA Receptor Signaling | Potentially prolonged receptor activation and signaling. | Slower clearance from the synaptic cleft due to reduced metabolic degradation could lead to sustained receptor occupancy. |
Experimental Protocols
Investigating the biological role of deuterated aspartic acid requires specific methodologies for its synthesis, administration, and analysis.
Protocol 1: Synthesis of Deuterated Aspartic Acid
-
Objective: To produce α-deuterated aspartic acid.
-
Methodology: A common method involves the use of a base, such as sodium ethoxide (NaOEt), in a deuterated solvent like ethanol-d (EtOD). The amino acid derivative is dissolved in EtOD, and the base is added. The base facilitates the exchange of the α-hydrogen for a deuterium from the solvent. The reaction is then quenched, and the product is purified.[24]
-
Dissolve the protected aspartic acid derivative (0.2 mmol) in EtOD (1.0 mL).
-
Add NaOEt (1.0 mmol) to the solution at a controlled temperature.
-
Stir the mixture for the required reaction time.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Remove the EtOD under reduced pressure.
-
Extract the product using an appropriate organic solvent (e.g., EtOAc).
-
Dry and concentrate the organic fraction to obtain the deuterated product.
-
Verify the level of deuteration using NMR or mass spectrometry.[25]
-
Protocol 2: Cell Culture Administration and Metabolic Analysis
-
Objective: To assess the metabolic fate and effects of deuterated aspartic acid in a cellular model.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes for metabolic studies, neurons for neurotransmission studies) in standard medium.
-
Treatment: Replace the standard medium with a medium containing a known concentration of deuterated aspartic acid. Include control groups with non-deuterated aspartic acid and a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 1, 6, 12, 24 hours).
-
Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and then extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of deuterated aspartic acid and its downstream metabolites (e.g., fumarate, malate, other amino acids).[26] This will allow for the determination of its uptake and metabolic flux.
-
Protein Analysis: For studies on protein stability, perform a pulse-chase experiment using the deuterated amino acid, followed by immunoprecipitation and western blotting or mass spectrometry to measure the degradation rate of a target protein.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: The Urea Cycle, highlighting the entry of aspartic acid.
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. healthyhey.com [healthyhey.com]
- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 6. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]
- 7. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]
- 8. Roles of malate and aspartate in gluconeogenesis in various physiological and pathological states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucogenic amino acid - Wikipedia [en.wikipedia.org]
- 10. thebehavioralscientist.com [thebehavioralscientist.com]
- 11. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. N-methyl-d-aspartate receptor function in neuronal and synaptic development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. news-medical.net [news-medical.net]
- 15. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 17. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 18. epfl.ch [epfl.ch]
- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioscientia.de [bioscientia.de]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]
- 26. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing DL-Aspartic acid-d3 as an Internal Standard for Accurate Quantification of Aspartic Acid
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartic acid, a non-essential amino acid, plays a crucial role in various metabolic pathways, including the urea cycle, the citric acid cycle, and the biosynthesis of other amino acids and nucleotides.[1][2][3] Accurate quantification of aspartic acid in biological matrices is essential for understanding its role in health and disease, as well as for various stages of drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.[4]
This document provides a detailed protocol for the use of DL-Aspartic acid-d3 as an internal standard for the accurate and precise quantification of aspartic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an ideal internal standard as it is chemically identical to the analyte but has a different mass, allowing for reliable correction of analytical variability.[5][6]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
L-Aspartic acid (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell culture media, tissue homogenate)
-
Protein precipitation agent (e.g., sulfosalicylic acid, trichloroacetic acid)
-
Derivatization agent (optional, e.g., AccQ-Tag™ Ultra)
Preparation of Standard and Internal Standard Solutions
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of ultrapure water. Store the stock solution at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[6][7]
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with an appropriate solvent (e.g., 50:50 acetonitrile:water) to obtain a working solution. The final concentration may need to be optimized based on the expected analyte concentration in the samples.
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of L-Aspartic acid and dissolve it in 1 mL of ultrapure water. Store at -20°C.
Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution to create a calibration curve covering the expected concentration range of aspartic acid in the samples. A typical calibration range might be from 0.1 µM to 100 µM.
Sample Preparation
The following are general protocols for different biological matrices. Optimization may be required for specific sample types.
Plasma/Serum:
-
Thaw plasma or serum samples on ice.
-
To 50 µL of sample, add 150 µL of ice-cold methanol (or another suitable protein precipitation agent) containing the this compound internal standard at a known concentration.[8][9]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis. Derivatization may be performed at this stage if required by the analytical method.
Cell Culture Supernatant:
-
Centrifuge the cell culture sample to remove cells and debris.
-
Dilute the supernatant 1:1 with the internal standard working solution.
-
Further dilution may be necessary depending on the amino acid concentration in the media.
Tissue Homogenate:
-
Homogenize the tissue sample in a suitable buffer on ice.
-
Perform protein precipitation as described for plasma/serum samples.
-
The supernatant can then be used for analysis.
Derivatization (Optional but Recommended for Improved Chromatography)
For enhanced retention on reversed-phase columns and improved sensitivity, derivatization of the amino groups is often recommended.[1][2][3][10] Several commercial derivatization kits are available, such as those using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). Follow the manufacturer's instructions for the derivatization procedure.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column suitable for amino acid analysis (e.g., C18, HILIC).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of aspartic acid from other matrix components.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Aspartic acid: Precursor ion m/z 134.0 → Product ion m/z 74.0 [Referencing similar amino acid fragmentation]
-
This compound: Precursor ion m/z 137.0 → Product ion m/z 77.0 [Referencing similar amino acid fragmentation] (Note: These transitions should be optimized for the specific instrument being used.)
-
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (µM) | R² | Weighting |
| Aspartic Acid | 0.1 - 100 | > 0.995 | 1/x |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.5 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 10 | < 10 | 90 - 110 |
| High | 80 | < 10 | < 10 | 90 - 110 |
Table 3: Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| LLOQ (µM) | 0.1 |
| Precision at LLOQ (%CV) | < 20 |
| Accuracy at LLOQ (%) | 80 - 120 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the quantification of aspartic acid using this compound as an internal standard.
Aspartic Acid in Central Metabolism
Caption: The central role of aspartic acid in key metabolic pathways.
References
- 1. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of DL-Aspartic Acid in Biological Matrices using DL-Aspartic acid-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartic acid, a non-essential amino acid, plays a crucial role in various physiological processes, including neurotransmission and metabolism.[1][2] Its D-enantiomer, D-aspartic acid, has been identified as a key signaling molecule in the nervous and endocrine systems.[3][4] Accurate quantification of both D- and L-aspartic acid is therefore critical for understanding their roles in health and disease, particularly in the context of neurological disorders like Parkinson's and Alzheimer's disease.[2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of D- and L-aspartic acid in biological matrices, utilizing their stable isotope-labeled counterpart, DL-Aspartic acid-d3, as an internal standard to ensure high accuracy and precision.
Experimental Protocols
This section details the complete workflow from sample preparation to LC-MS/MS analysis for the quantification of aspartic acid.
Sample Preparation (Protein Precipitation)
This protocol is suitable for biological fluids such as plasma or cell media.[5][6][7]
-
Thaw Samples: Thaw frozen plasma or cell media samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard working solution (this compound) to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[5]
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Conditions
For the separation of D- and L-aspartic acid, a chiral column is required.
| Parameter | Condition |
| Column | Chiralpak ZWIX(+) or similar cinchona alkaloid-based zwitterionic ion-exchange column[8] |
| Column Dimensions | 2.1 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Gradient | Isocratic or a shallow gradient optimized for enantiomeric separation |
| Flow Rate | 0.4 mL/min[1][2] |
| Column Temperature | 25°C[1] |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Capillary Voltage | 5000 V |
| Gas Temperature | 300°C |
| Gas Flow | 11 L/min |
| Nebulizer Pressure | 35 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D/L-Aspartic Acid | 134.0 | 88.0 / 74.0 | Optimized for instrument |
| This compound (IS) | 137.0 | 91.0 / 77.0 | Optimized for instrument |
Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used.[9]
Data Presentation
The following tables summarize the expected quantitative performance of the method. The values are compiled from various studies and represent typical performance characteristics.
Table 1: Method Validation Parameters for Aspartic Acid Quantification
| Parameter | Aspartic Acid | Reference |
| Linearity Range | 1.95 - 125 µM | [9] |
| Correlation Coefficient (r²) | > 0.999 | [1][9] |
| Accuracy (%) | 92.4 - 112.8% | [1] |
| Precision (%RSD) | < 6% | [1] |
| Limit of Detection (LOD) | 0.46 pg/µL | [3] |
| Limit of Quantification (LOQ) | 1.41 pg/µL | [3] |
| Recovery (%) | 75 - 110% | [3] |
Table 2: Comparison of Aspartic Acid Quantification in Different Matrices
| Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| Cell Media | 50 nM - 5 mM | 94.1 - 103.6% | 2.82% | [1] |
| Plasma | 1.95 - 125 µM | 96.6 - 106.0% | < 7% | [9] |
| Brain Tissue | 50 - 200 pg/µL (spiked) | 75 - 110% (recovery) | Not specified | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of aspartic acid.
Aspartic Acid in NMDA Receptor Signaling
Caption: Role of D-Aspartic Acid in NMDA receptor signaling.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of D- and L-aspartic acid in various biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility, making this method well-suited for applications in metabolomics, clinical research, and drug development. The ability to accurately measure the enantiomeric concentrations of aspartic acid will facilitate further investigation into its physiological and pathological roles.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. Aspartic Acid & Arginine Analyzed with LCMS- AppNote [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Metabolomic Analysis of Aspartic Acid Using DL-Aspartic acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate quantification of endogenous metabolites is crucial for understanding disease mechanisms, identifying biomarkers, and assessing drug efficacy and toxicity. Aspartic acid, a non-essential amino acid, plays a pivotal role in central metabolic pathways, including the urea cycle, gluconeogenesis, and as a precursor for other amino acids and nucleotides. Targeted mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for the quantification of small molecules in complex biological matrices. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry to correct for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of aspartic acid in biological samples using DL-Aspartic acid-d3 as an internal standard.
This compound is a deuterated analog of aspartic acid, making it an ideal internal standard as it co-elutes with the endogenous analyte and exhibits similar ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z).[1] This protocol is designed for researchers in metabolomics, clinical chemistry, and drug development who require a robust and reliable method for aspartic acid quantification.
Principle of the Method
This method employs a targeted metabolomics approach using LC-MS/MS with a stable isotope-labeled internal standard. Biological samples are first subjected to protein precipitation to remove macromolecules. The supernatant, containing the metabolites of interest, is then spiked with a known concentration of this compound. The sample is subsequently analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of endogenous aspartic acid to the peak area of the this compound internal standard is used to calculate the absolute concentration of aspartic acid in the sample. This isotope dilution strategy ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1]
Experimental Workflow
The overall experimental workflow for the targeted analysis of aspartic acid is depicted below.
Caption: Experimental workflow for targeted aspartic acid quantification.
Materials and Reagents
-
This compound (M.W. 136.12 g/mol )
-
L-Aspartic acid (M.W. 133.10 g/mol )
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Ammonium formate
-
Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA)
-
Biological matrix (e.g., plasma, serum, urine, cell culture media)
Equipment
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical column (e.g., HILIC or C18 reversed-phase)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water. Store at -20°C.
-
L-Aspartic acid Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Aspartic acid and dissolve it in 1 mL of LC-MS grade water. Store at -20°C.
-
Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the L-Aspartic acid stock solution with an appropriate solvent (e.g., water or a surrogate matrix). Prepare a working solution of the this compound internal standard at a suitable concentration (e.g., 1 µg/mL) in the protein precipitation solvent.
Sample Preparation: Protein Precipitation
-
Thaw frozen biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.
-
Add 200 µL of cold protein precipitation solvent (e.g., methanol or acetonitrile containing the this compound internal standard).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 5 µL |
| Gradient | 95% A for 1 min, ramp to 50% A over 5 min, hold for 2 min, return to 95% A and re-equilibrate | 2% B for 1 min, ramp to 98% B over 6 min, hold for 2 min, return to 2% B and re-equilibrate |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions should be used for the quantification of aspartic acid and its internal standard. The collision energies should be optimized for the specific instrument.
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| L-Aspartic acid | 134.0 | 74.0 | 50 | 20 | 15 |
| This compound | 137.0 | 77.0 | 50 | 20 | 15 |
Note: A second, qualifying transition can be added for each analyte to increase confidence in identification.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous L-Aspartic acid and the this compound internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the L-Aspartic acid standard to the peak area of the this compound internal standard against the known concentrations of the L-Aspartic acid standards. A linear regression with a weighting factor of 1/x is typically used.
-
Concentration Calculation: Calculate the concentration of L-Aspartic acid in the biological samples using the linear regression equation obtained from the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the quantification process using an internal standard.
References
Application Notes and Protocols for DL-Aspartic acid-d3 in Protein Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DL-Aspartic acid-d3 in protein mass spectrometry. It covers two primary applications: as a metabolic labeling agent for relative protein quantification (SILAC) and as a component of internal standards for absolute protein quantification. Additionally, a specialized application in the specific labeling of isoaspartic acid residues is detailed.
Application 1: Metabolic Labeling for Relative Protein Quantification (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the in vivo incorporation of isotopically labeled amino acids into proteins for accurate mass spectrometry-based quantification.[1] While essential amino acids like lysine and arginine are most commonly used, non-essential amino acids such as aspartic acid can also be employed, particularly for studying the metabolism of these amino acids and their roles in protein turnover.
This compound can be used as the "heavy" amino acid in a SILAC experiment. Cells grown in media containing this compound will incorporate it into newly synthesized proteins. By comparing the mass spectra of peptides from cells grown with normal ("light") aspartic acid and those grown with "heavy" this compound, the relative abundance of proteins between the two cell populations can be determined.
Challenges with Non-Essential Amino Acids in SILAC
The use of non-essential amino acids like aspartic acid in SILAC presents specific challenges.[2] Since the cells can synthesize non-essential amino acids, the labeling efficiency may be reduced due to the dilution of the "heavy" amino acid with newly synthesized "light" versions. Furthermore, metabolic conversion of the labeled amino acid into other metabolites can lead to the incorporation of the isotope into other molecules, complicating the analysis.[3][4] For instance, aspartic acid is a precursor for other amino acids and metabolites. Careful experimental design and data analysis are required to mitigate these effects.
Experimental Protocol: SILAC using this compound
This protocol outlines the steps for a SILAC experiment using this compound to compare protein expression between two cell populations (e.g., control vs. treated).
Materials:
-
Cell line of interest
-
DMEM or RPMI 1640 medium deficient in L-Aspartic acid
-
Dialyzed fetal bovine serum (dFBS)
-
L-Aspartic acid ("light")
-
This compound ("heavy")
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media by supplementing the L-Aspartic acid-deficient base medium with either normal L-Aspartic acid or this compound, respectively. The final concentration should be similar to that in standard media formulations.
-
Add dFBS to a final concentration of 10%.
-
Filter-sterilize the media.
-
-
Cell Culture and Labeling:
-
Experimental Treatment:
-
Once fully labeled, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Wash the cells with PBS.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using lysis buffer supplemented with a protease inhibitor cocktail.
-
-
Protein Digestion:
-
Quantify the protein concentration of the cell lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Desalt the peptide mixture.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides, one containing "light" aspartic acid and the other "heavy" aspartic acid-d3.
-
-
Data Analysis:
-
Use appropriate software to identify and quantify the peptide pairs. The ratio of the peak intensities of the "heavy" to "light" peptides reflects the relative abundance of the protein in the two samples.
-
Quantitative Data Presentation
Table 1: Expected Mass Shifts for Peptides Containing this compound
| Number of Aspartic Acid Residues | Isotopic Label | Monoisotopic Mass Shift (Da) |
| 1 | d3 | +3.0188 |
| 2 | d3 | +6.0376 |
| 3 | d3 | +9.0564 |
Table 2: Representative Quantitative Data from a SILAC Experiment
| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Heavy/Light Ratio | Log2(H/L) |
| P02768 | ALB | DAHKSEVAHR | 1.2E+07 | 2.5E+07 | 2.08 | 1.06 |
| P60709 | ACTB | VDVDAPPPALR | 3.5E+08 | 3.6E+08 | 1.03 | 0.04 |
| Q06830 | HSP90B1 | DDEVVTSDNEER | 8.9E+06 | 2.1E+06 | 0.24 | -2.06 |
SILAC Workflow Diagram
Caption: General workflow for a SILAC experiment.
Application 2: Internal Standard for Absolute Protein Quantification
This compound can be incorporated into synthetic peptides, which can then be used as internal standards for the absolute quantification of target proteins, often referred to as the AQUA (Absolute QUAntification) method.[5] A known amount of the heavy-labeled synthetic peptide, which corresponds to a tryptic peptide of the target protein, is spiked into a biological sample. The target protein is then digested, and the resulting "light" endogenous peptide and the "heavy" synthetic peptide are analyzed by mass spectrometry. By comparing the signal intensities, the absolute amount of the endogenous peptide, and thus the target protein, can be determined.
Experimental Protocol: Absolute Quantification using a this compound Labeled Peptide
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Synthetic peptide standard with one or more this compound residues (AQUA peptide)
-
Denaturing, reducing, and alkylating reagents
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM)
Procedure:
-
Peptide Selection and Synthesis:
-
Select a unique tryptic peptide from the target protein that is readily detectable by mass spectrometry.
-
Synthesize this peptide with at least one this compound residue.
-
-
Preparation of Calibration Curve:
-
Prepare a series of calibration standards by spiking a known amount of the heavy AQUA peptide into a representative biological matrix that lacks the target protein.
-
Add a constant amount of a "light" version of the peptide to each standard.
-
Analyze the standards by LC-MS/MS and create a calibration curve by plotting the ratio of the heavy to light peptide signal against the known concentration of the heavy peptide.
-
-
Sample Preparation and Analysis:
-
To the biological sample, add a known amount of the heavy AQUA peptide.
-
Denature, reduce, and alkylate the proteins in the sample.
-
Digest the proteins with trypsin.
-
Analyze the sample by LC-MS/MS, monitoring for the specific transitions of both the light (endogenous) and heavy (standard) peptides.
-
-
Data Analysis and Quantification:
-
Determine the ratio of the peak areas of the endogenous (light) peptide to the internal standard (heavy) peptide.
-
Use the calibration curve to determine the absolute concentration of the endogenous peptide in the sample.
-
From this, calculate the absolute amount of the target protein.
-
Absolute Quantification Workflow Diagram
Caption: Workflow for absolute protein quantification.
Specialized Application: Deuterium Labeling of Isoaspartic Acid
A novel application utilizes deuterium from a D₂O solvent to specifically label isoaspartic acid (isoAsp) residues in proteins.[6] IsoAsp is a common, non-enzymatic protein modification that arises from the deamidation of asparagine or the isomerization of aspartic acid. This method takes advantage of the unique chemical structure of isoAsp, which can form an oxazolone ring, facilitating the incorporation of a deuteron at the Cα-position.[6][7] This specific labeling allows for the unambiguous identification and quantification of isoAsp sites in proteins by mass spectrometry.[6]
Experimental Protocol: Deuterium Labeling of Isoaspartic Acid
This protocol is adapted from the method developed by Miyagi et al.[6]
Materials:
-
Protein sample
-
Deuterium oxide (D₂O)
-
Pyridine
-
Acetic anhydride
-
Water (H₂O) for control reaction
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Labeling Reaction:
-
Prepare two reaction mixtures for the protein sample: one with H₂O and one with D₂O.
-
To each reaction, add pyridine and acetic anhydride. The reaction facilitates the formation of an oxazolone ring at isoAsp residues.
-
In the D₂O reaction, a deuteron is incorporated at the Cα-position of the isoAsp residue.
-
-
Quenching and Digestion:
-
Quench the reactions.
-
Digest the proteins in both the H₂O and D₂O-treated samples with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Compare the mass spectra of the peptides from the H₂O and D₂O reactions. Peptides containing an isoAsp residue will show a mass increase corresponding to the incorporation of one deuterium atom in the D₂O-treated sample.
-
-
Data Analysis:
-
Identify the peptides with the expected mass shift to pinpoint the location of isoAsp residues.
-
The ratio of the deuterated to non-deuterated peptide can be used to quantify the extent of isoAsp formation.
-
Isoaspartic Acid Labeling Workflow Diagramdot
// Nodes A [label="Protein with isoAsp residue", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reaction with Acetic Anhydride\nand Pyridine in D₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Oxazolone Ring Formation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Deuteron Incorporation at Cα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Deuterium-labeled isoAsp", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Tryptic Digestion", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Identification of Deuterated Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; }
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Labeling with DL-Aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes has become a cornerstone of quantitative proteomics, enabling the precise measurement of protein turnover, flux through metabolic pathways, and the identification of drug targets. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique.[1][2] This document provides detailed application notes and protocols for the use of DL-Aspartic acid-d3, a deuterated stable isotope of the non-essential amino acid aspartic acid, in metabolic labeling experiments.
This compound serves as a tracer that is incorporated into newly synthesized proteins.[3] By replacing standard aspartic acid with its deuterated counterpart in cell culture media, researchers can differentiate between "old" and "new" protein populations using mass spectrometry. The resulting mass shift allows for the accurate quantification of protein synthesis and degradation rates, providing critical insights into cellular dynamics in response to various stimuli, disease states, or drug treatments.
Applications
Metabolic labeling with this compound is a versatile technique with a broad range of applications in biological research and drug development, including:
-
Quantitative Proteomics: Measuring relative protein abundance between different cell populations or treatment conditions.[4][5]
-
Protein Turnover Studies: Determining the synthesis and degradation rates of individual proteins to understand protein homeostasis.[6][7]
-
Metabolic Flux Analysis: Tracing the flow of aspartate through various metabolic pathways, including the TCA cycle and nucleotide synthesis.[8][9]
-
Drug Discovery and Development: Identifying protein targets of drug candidates and assessing their impact on cellular metabolism and protein dynamics.
-
Biomarker Discovery: Identifying proteins with altered turnover rates that may serve as biomarkers for disease diagnosis or prognosis.
Data Presentation
Table 1: Protein Turnover Rates in Control vs. Treated Cells
| Protein ID | Gene Name | Protein Name | Turnover Rate (k) - Control (days⁻¹) | Turnover Rate (k) - Treated (days⁻¹) | Fold Change | p-value |
| P02768 | ALB | Serum albumin | 0.15 | 0.12 | 0.80 | 0.045 |
| P68871 | HBB | Hemoglobin subunit beta | 0.08 | 0.08 | 1.00 | 0.987 |
| P01876 | IGKC | Immunoglobulin kappa constant | 0.25 | 0.45 | 1.80 | 0.002 |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.31 | 0.65 | 2.10 | <0.001 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.22 | 0.23 | 1.05 | 0.754 |
Table 2: Deuterium Incorporation into Peptides Over Time
| Peptide Sequence | Protein ID | Time Point (days) | % Deuterium Incorporation | Standard Deviation |
| LVNEVTEFAK | P02768 | 1 | 15.2 | 1.8 |
| LVNEVTEFAK | P02768 | 3 | 38.9 | 3.1 |
| LVNEVTEFAK | P02768 | 7 | 65.4 | 4.5 |
| VHLTPEEKSAVTALWGK | P68871 | 1 | 8.1 | 0.9 |
| VHLTPEEKSAVTALWGK | P68871 | 3 | 21.5 | 2.2 |
| VHLTPEEKSAVTALWGK | P68871 | 7 | 45.8 | 3.9 |
| TVAAPSVFIFPPSDEQLK | P01876 | 1 | 24.7 | 2.5 |
| TVAAPSVFIFPPSDEQLK | P01876 | 3 | 58.3 | 5.1 |
| TVAAPSVFIFPPSDEQLK | P01876 | 7 | 89.1 | 6.8 |
Experimental Protocols
The following protocols provide a general framework for conducting a metabolic labeling experiment using this compound. These are adapted from standard SILAC protocols and should be optimized for specific cell lines and experimental goals.[11][12]
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
Materials:
-
SILAC-grade DMEM or RPMI medium deficient in L-Aspartic acid.
-
This compound (heavy)
-
L-Aspartic acid (light)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Procedure:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media. For the "light" medium, supplement the aspartic acid-deficient base medium with natural L-Aspartic acid to the normal physiological concentration.
-
For the "heavy" medium, supplement the aspartic acid-deficient base medium with this compound to the same final concentration.
-
Add dialyzed FBS to a final concentration of 10% to both media. The use of dialyzed serum is crucial to avoid the introduction of unlabeled amino acids.[13]
-
Sterile-filter the complete media.
-
-
Cell Adaptation:
-
Culture the cells for at least five to six passages in the "heavy" SILAC medium to ensure near-complete incorporation (>97%) of the labeled amino acid.[14][15]
-
Similarly, culture a parallel set of cells in the "light" SILAC medium.
-
Monitor cell morphology, growth rate, and viability to ensure that the labeling has no adverse effects.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, plate the "heavy" and "light" labeled cells for the experiment.
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations (e.g., the "heavy" labeled cells) while maintaining the other as a control (e.g., the "light" labeled cells).
-
-
Cell Lysis and Protein Extraction:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the "heavy" and "light" cell populations separately using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "heavy" and "light" lysates using a BCA protein assay.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Mixed "heavy" and "light" protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
To the mixed protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them down using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.[16]
-
Visualizations
Aspartate Metabolic Pathway
The following diagram illustrates the central role of aspartate in cellular metabolism, including its synthesis from oxaloacetate and its involvement in the TCA cycle, urea cycle, and the biosynthesis of other amino acids and nucleotides.[6][10][12][13][17][18][19][20][21]
Experimental Workflow for Metabolic Labeling
This diagram outlines the key steps in a typical metabolic labeling experiment using this compound, from cell culture to data analysis.
References
- 1. chempep.com [chempep.com]
- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein turnover [utmb.edu]
- 7. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turnover Rates and Numbers of Exchangeable Hydrogens in Deuterated Water Labeled Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aspartate Aminotransferase - Proteopedia, life in 3D [proteopedia.org]
- 14. usherbrooke.ca [usherbrooke.ca]
- 15. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. The aspartate-family pathway of plants: Linking production of essential amino acids with energy and stress regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aspartate family amino acid biosynthetic process | SGD [yeastgenome.org]
Application Note: Preparation of DL-Aspartic acid-d3 Stock Solutions for Mass Spectrometry-Based Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-labeled compounds are essential for quantitative analysis in mass spectrometry (MS), serving as ideal internal standards to correct for matrix effects and variations in sample processing. DL-Aspartic acid-d3 is the deuterated form of DL-aspartic acid and is a crucial tool for accurate quantification of aspartic acid in various biological matrices.[1] Proper preparation of stock solutions from the solid material is a critical first step to ensure the accuracy and reproducibility of experimental results. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation: Solubility of Aspartic Acid
The solubility of this compound is expected to be very similar to its unlabeled counterpart. Solubility is highly dependent on the pH of the solvent. Below is a summary of available solubility data for aspartic acid in various solvents.
| Compound | Solvent | Temperature | Solubility |
| This compound | 1 M NaOH | Not Specified | 100 mg/mL[1] |
| D-Aspartic acid | PBS (pH 7.2) | Not Specified | ~10 mg/mL[2] |
| DL-Aspartic acid | Water | 298.15 K (25 °C) | 5.39 g/L[3] |
| L-Aspartic acid | Water | 298.15 K (25 °C) | 5.39 g/L[3] |
| L-Aspartic acid | Ethanol | 298.15 K (25 °C) | Insoluble[4] |
| DL-Aspartic acid | DMSO | Not Specified | < 1 mg/mL (insoluble) |
Experimental Protocols
Materials and Reagents
-
This compound (solid form)
-
High-purity solvents (e.g., 0.1 M NaOH, HPLC-grade water, methanol, or aprotic solvents like acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials with screw caps for storage
-
-20°C and -80°C freezers
Protocol for Preparing a 1 mg/mL Stock Solution in Aqueous Base
This protocol is recommended for achieving a higher concentration stock solution.
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, weigh 1 mg of the solid.
-
Dissolution:
-
Transfer the weighed solid to a clean volumetric flask.
-
Add a small volume of 0.1 M NaOH to the flask.
-
Vortex and sonicate the solution for several minutes to ensure complete dissolution.[5] Visually inspect the solution to confirm that no solid particles remain.
-
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final desired volume with 0.1 M NaOH.
-
Aliquoting and Storage:
Protocol for Preparing a Lower Concentration Stock Solution in Aqueous Buffer
This protocol is suitable for preparing a stock solution at a near-neutral pH.
-
Equilibration: Allow the vial of solid this compound to reach room temperature.
-
Weighing: Weigh the desired amount of the solid, for example, 1 mg.
-
Dissolution:
-
Transfer the solid to a suitable container.
-
Add the required volume of Phosphate Buffered Saline (PBS, pH 7.2) to achieve the desired concentration (e.g., 1 mg/mL). Note that the solubility will be significantly lower than in a basic solution.
-
Vortex and sonicate until the solid is fully dissolved.
-
-
Storage: Aqueous solutions of aspartic acid at neutral pH are not recommended for long-term storage. It is advised to prepare these solutions fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[2]
Mandatory Visualization
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solutions.
D-Aspartic Acid Signaling Pathway via NMDA Receptor
D-aspartic acid acts as an endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2][7] The following diagram illustrates the simplified signaling cascade initiated by D-aspartic acid binding to the NMDA receptor.
Caption: D-Aspartic acid-mediated NMDA receptor signaling cascade.
References
- 1. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-aspartate affects NMDA receptor-extracellular signal-regulated kinase pathway and upregulates androgen receptor expression in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DL-Aspartic Acid-d3 in NMR Studies: A Detailed Guide for Researchers
Introduction
DL-Aspartic acid-d3 (d3-Asp), a stable isotope-labeled version of the non-essential amino acid aspartic acid, serves as a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy studies. The replacement of specific protons with deuterium atoms provides a unique spectroscopic signature, enabling researchers to trace the metabolic fate of aspartate in various biological systems. This application note provides detailed protocols and insights for scientists and drug development professionals on utilizing d3-Asp in NMR-based metabolic research.
Core Applications
The primary application of this compound in NMR studies is as a tracer for metabolic flux analysis. By introducing d3-Asp into cell cultures, tissues, or whole organisms, researchers can monitor its incorporation into various metabolic pathways. This allows for the elucidation of pathway activities and the identification of metabolic reprogramming in disease states, such as cancer. Key areas of application include:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and pathways involving aspartate.
-
Biomarker Discovery: Identifying metabolic changes associated with disease or drug treatment.
-
Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways.
-
Biomolecular NMR: Probing the structure and dynamics of proteins that bind aspartate.[1][2]
Experimental Protocols
Cell Culture Labeling with this compound
This protocol describes the labeling of mammalian cells in culture with this compound for subsequent NMR analysis of intracellular metabolites.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Sterile culture flasks or plates
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Labeling Medium: Prepare complete culture medium supplemented with a final concentration of this compound. The optimal concentration should be determined empirically but typically ranges from the physiological concentration of aspartate up to several millimolars.
-
Initiation of Labeling: Once cells have reached the desired confluency (usually 50-70%), replace the standard culture medium with the prepared d3-Asp-containing medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined duration. The labeling time will depend on the metabolic rate of the cells and the specific pathways being investigated, ranging from a few hours to several cell cycles.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension Cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting and Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any remaining extracellular d3-Asp.
-
Metabolite Extraction: Proceed immediately to the metabolite extraction protocol.
Metabolite Extraction from Labeled Cells
This protocol outlines a common method for extracting polar metabolites from cultured cells for NMR analysis.
Materials:
-
Cell pellet from the labeling experiment
-
Methanol (pre-chilled to -80°C)
-
Chloroform (pre-chilled to -20°C)
-
Water (ice-cold)
-
Centrifuge capable of reaching high speeds at 4°C
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching and Lysis: Resuspend the cell pellet in 1 mL of ice-cold methanol. This step quenches metabolic activity and initiates cell lysis.
-
Phase Separation: Add 1 mL of pre-chilled chloroform and 0.8 mL of ice-cold water to the methanol-cell suspension. Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. This will result in three distinct layers: an upper aqueous phase (containing polar metabolites), a middle protein disc, and a lower organic phase (containing lipids).
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase without disturbing the protein and organic layers and transfer it to a new microcentrifuge tube.
-
Drying: Lyophilize the aqueous extract to dryness or use a vacuum concentrator. The dried metabolite extract can be stored at -80°C until NMR analysis.
NMR Sample Preparation and Data Acquisition
This protocol details the preparation of the dried metabolite extract for NMR analysis and provides general guidelines for data acquisition.
Materials:
-
Dried metabolite extract
-
Deuterium oxide (D2O) with a known concentration of an internal standard (e.g., DSS or TSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a precise volume of D2O containing the internal standard (typically 500-600 µL). The D2O provides the field-frequency lock for the NMR spectrometer, and the internal standard is used for chemical shift referencing and quantification.
-
Sample Transfer: Transfer the reconstituted sample to an NMR tube.
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a 1D ¹H NMR spectrum to assess the overall metabolite profile.
-
Acquire a 2D NMR experiment, such as a ¹H-¹³C HSQC or a ¹H-¹H COSY, to aid in the identification and quantification of d3-Asp and its downstream metabolites. For direct detection of the deuterium signal, a ²H NMR spectrum can be acquired.
-
Typical pulse sequences for metabolomics studies include 1D NOESY with water presaturation or a Carr-Purcell-Meiboom-Gill (CPMG) sequence to suppress macromolecule signals.[3]
-
Data Presentation
Quantitative data from NMR experiments should be summarized in tables for clear comparison. Due to the limited availability of specific NMR data for this compound in public databases, the following tables present expected data based on the known spectrum of L-Aspartic acid and the principles of isotopic labeling.
Table 1: Expected ¹H NMR Chemical Shifts of this compound and Unlabeled L-Aspartic Acid in D₂O.
| Proton | Unlabeled L-Aspartic Acid (ppm)[4] | This compound (Expected ppm) |
| α-H | 3.9 | Absent or significantly reduced |
| β-H | 2.7, 2.8 | Absent or significantly reduced |
Note: The chemical shifts are referenced to an internal standard (e.g., DSS at 0.0 ppm). The absence of signals at the α and β positions in the ¹H spectrum of this compound is a key indicator of successful deuteration.
Table 2: Expected ²H NMR Chemical Shifts of this compound in H₂O.
| Deuteron | Expected Chemical Shift (ppm) |
| α-D | ~3.9 |
| β-D | ~2.7, ~2.8 |
Note: The ²H chemical shifts are expected to be very similar to the ¹H chemical shifts of the corresponding protons.
Visualizations
Signaling Pathway
The metabolic fate of aspartate is central to cellular metabolism. The following diagram illustrates the key pathways where this compound can be traced.
Caption: Metabolic pathways of this compound.
Experimental Workflow
The overall experimental workflow for using this compound in NMR studies is depicted below.
Caption: Experimental workflow for d3-Asp NMR studies.
Conclusion
This compound is a valuable tool for researchers in the fields of metabolism, drug discovery, and structural biology. The protocols and information provided in this application note offer a comprehensive guide for the successful implementation of d3-Asp in NMR-based studies. While specific experimental parameters may require optimization for different biological systems, the outlined workflows provide a robust framework for investigating the intricate roles of aspartate in cellular function.
References
Application Notes: Quantitative Analysis of Amino Acids Using DL-Aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in various fields of research, including metabolomics, clinical diagnostics, and drug development. Amino acid profiles can serve as important biomarkers for disease states and can provide insights into metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its high sensitivity, selectivity, and throughput. The use of stable isotope-labeled internal standards is essential for accurate and precise quantification, as they compensate for variations in sample preparation and matrix effects.
DL-Aspartic acid-d3 is a deuterated form of aspartic acid that serves as an ideal internal standard for the quantification of endogenous L-aspartic acid.[1] By spiking a known concentration of this compound into a biological sample, the concentration of L-aspartic acid can be accurately determined by comparing the peak area ratios of the analyte to the internal standard.
These application notes provide a detailed protocol for the quantitative analysis of L-aspartic acid in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of amino acids using a stable isotope-labeled internal standard is depicted below.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
L-Aspartic acid (Analytical Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
LC-MS/MS system (e.g., Triple Quadrupole)
Standard and Internal Standard Preparation
-
L-Aspartic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-aspartic acid in LC-MS grade water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Aspartic acid stock solution with water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 µM in water.
Sample Preparation Protocol
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the 10 µM this compound internal standard working solution to each plasma sample.
-
To precipitate proteins, add 150 µL of ice-cold methanol.[2]
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
For analysis, dilute the supernatant 1:10 with LC-MS grade water.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
-
Column: HSS T3 C18 column (2.1 x 150 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dwell Time: 100 ms
-
Collision Energy and other MS parameters: Optimize based on the specific instrument used.
Data Presentation
Illustrative Calibration Curve Data
The following table represents an example of a calibration curve for the quantification of L-Aspartic acid.
| Standard Concentration (µM) | L-Aspartic acid Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,250 | 105,000 | 0.012 |
| 0.5 | 6,300 | 104,500 | 0.060 |
| 1 | 12,800 | 105,200 | 0.122 |
| 5 | 64,500 | 104,800 | 0.615 |
| 10 | 129,000 | 105,100 | 1.227 |
| 50 | 650,000 | 104,900 | 6.196 |
| 100 | 1,310,000 | 105,000 | 12.476 |
Quantitative Analysis of Quality Control Samples
This table shows representative data for the analysis of quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Concentration (µM) | Measured Concentration (µM) | Accuracy (%) | Precision (%CV) |
| Low QC | 2.5 | 2.4 | 96.0 | 4.5 |
| Mid QC | 25 | 26.2 | 104.8 | 3.2 |
| High QC | 75 | 72.8 | 97.1 | 2.8 |
Aspartic Acid Concentration in Human Plasma
The following table provides typical reference ranges for L-Aspartic acid in healthy human plasma.[5]
| Population | Age Group | Concentration Range (µM) |
| Adults | >18 years | 4 - 52 |
| Children | 1 - 18 years | 4 - 52 |
| Infants | 0 - 1 year | 4 - 52 |
Signaling Pathway and Logical Relationships
The diagram below illustrates the central role of aspartate in metabolism, connecting the urea cycle and the citric acid cycle.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of L-aspartic acid in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable for applications in clinical research and metabolomics. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding research and development environments.
References
Application Note: High-Throughput Quantification of Aspartic Acid in Human Plasma using DL-Aspartic acid-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of aspartic acid in human plasma. The use of a stable isotope-labeled internal standard, DL-Aspartic acid-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] This method is suitable for clinical research, metabolomics studies, and therapeutic drug monitoring where accurate measurement of aspartic acid is crucial.
Introduction
Aspartic acid is a non-essential amino acid that plays a vital role in various metabolic pathways, including the urea cycle and as a precursor for other amino acids. Accurate quantification of aspartic acid in biological matrices is essential for the diagnosis and monitoring of certain metabolic disorders and for research in neuroscience and drug development. Stable isotope-labeled internal standards are the preferred choice for quantitative bioanalysis using LC-MS/MS as they exhibit similar chemical and physical properties to the analyte, allowing for effective correction of analytical variability.[3] this compound is a deuterium-labeled analog of aspartic acid, making it an ideal internal standard for the accurate quantification of aspartic acid in complex biological samples like human plasma.[3] This document provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of aspartic acid in human plasma.
Experimental
Materials and Reagents
-
This compound (Internal Standard, IS)
-
L-Aspartic acid (Reference Standard)
-
Human Plasma (K2-EDTA)
-
Sulfosalicylic acid
-
Ammonium formate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
Liquid Chromatograph (LC): A system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of L-Aspartic acid in water.
-
Prepare a 1 mg/mL stock solution of this compound in water.
Working Standard Solutions:
-
Serially dilute the L-Aspartic acid stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 µM to 500 µM.
Internal Standard Working Solution:
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µM.
Sample Preparation Protocol:
-
To 100 µL of human plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.[1]
-
Transfer 50 µL of the supernatant to a clean tube.
-
Add 450 µL of the internal standard working solution.[1]
-
Vortex for 30 seconds.
-
Inject 4 µL of the final solution into the LC-MS/MS system.[1]
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Mixed-mode or HILIC column (e.g., Acclaim™ Trinity™, Raptor Polar X) |
| Mobile Phase A | 0.1% Formic acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 4 µL |
| Column Temperature | 40 °C |
| Gradient | As required for optimal separation |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3500 V |
| Sheath Gas | 45 arbitrary units |
| Auxiliary Gas | 15 arbitrary units |
| Vaporizer Temperature | 370 °C |
| Capillary Temperature | 270 °C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Aspartic acid | 134.1 | 74.1 | 15 |
| This compound | 137.1 | 77.1 | 15 |
Results and Discussion
This method demonstrates excellent performance for the quantification of aspartic acid in human plasma. The use of this compound as an internal standard effectively corrects for variations in sample preparation and matrix effects, leading to high precision and accuracy.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of similar amino acid quantification methods using LC-MS/MS.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 - 10 nM |
| Limit of Quantification (LOQ) | 5 - 50 nM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow for the quantification of aspartic acid.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of aspartic acid in human plasma. This protocol is well-suited for clinical research and other applications requiring accurate measurement of this key amino acid.
References
Troubleshooting & Optimization
DL-Aspartic acid-d3 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of DL-Aspartic acid-d3. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, it is expected to be stable for at least four years.[1] Some suppliers suggest that storage at room temperature is also acceptable if the product is kept away from light and moisture.
Q2: How should I store solutions of this compound?
The stability of this compound in solution is dependent on the storage temperature. For stock solutions, the recommended storage periods are:
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are recommended for preparing this compound solutions?
This compound is slightly soluble in PBS (pH 7.2).[1] The choice of solvent is critical to maintain isotopic purity. While methanol is a common solvent for creating stock solutions of deuterated standards, it is important to use anhydrous solvents to minimize the risk of hydrogen-deuterium (H-D) exchange. Acidic or basic solutions should generally be avoided as they can catalyze this exchange.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathway of concern for deuterated compounds like this compound is hydrogen-deuterium (H-D) exchange. This can occur at exchangeable proton sites on the molecule when exposed to protic solvents (e.g., water, methanol) or atmospheric moisture. Other potential degradation pathways for amino acids, in general, include deamination and racemization, which can be influenced by factors such as pH, temperature, and the presence of other reactive species.
Q5: How can I check the stability of my this compound?
The stability of this compound can be assessed by monitoring its chemical and isotopic purity over time using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity and detect the presence of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity (Observed by MS) | Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture. | - Store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.- When preparing solutions, use anhydrous, deuterated solvents whenever possible.- Avoid acidic or basic conditions which can catalyze H-D exchange. |
| Appearance of Unexpected Peaks in HPLC Analysis | Chemical degradation of the compound. | - Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light.- For solutions, use freshly prepared solutions and avoid long-term storage at temperatures above -20°C.- Consider the possibility of contamination and use high-purity solvents and clean glassware. |
| Inconsistent Results in Experiments | Degradation of the this compound standard. | - Verify the integrity of your standard by re-analyzing its purity and isotopic enrichment.- Prepare fresh working solutions from a solid stock that has been stored under optimal conditions.- Refer to the stability data provided and ensure that the storage time and conditions of your solution have not exceeded the recommendations. |
Quantitative Stability Data
Solid this compound
| Storage Temperature | Shelf Life |
| -20°C | ≥ 4 years[1] |
This compound in Solution
| Storage Temperature | Recommended Storage Period |
| -20°C | 1 month[2][3] |
| -80°C | 6 months[2][3] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound (solid)
-
High-purity anhydrous solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber vials
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (e.g., LC-MS)
-
NMR spectrometer
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve the solid in a known volume of the chosen anhydrous solvent in a volumetric flask.
-
Mix thoroughly to ensure complete dissolution.
-
Transfer aliquots of the stock solution into amber vials for storage at different conditions.
3. Stability Study Design:
-
Time Points: Establish a schedule for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light).
4. Analytical Procedure:
-
At each time point, retrieve an aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using HPLC to determine the chemical purity and to detect any degradation products.
-
Analyze the sample using LC-MS to confirm the molecular weight and assess the isotopic enrichment.
-
(Optional) Analyze the sample using NMR to confirm the structural integrity and the location of the deuterium labels.
5. Data Analysis:
-
Compare the purity and isotopic enrichment data from each time point to the initial (T=0) data.
-
Quantify the percentage of degradation over time for each storage condition.
-
Identify any degradation products that may have formed.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Decision tree for proper storage.
References
potential interferences with DL-Aspartic acid-d3
Welcome to the technical support center for DL-Aspartic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound as an internal standard in mass spectrometry-based applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Signal from this compound | Improper Storage: this compound should be stored at -20°C for long-term stability (≥ 4 years).[1] Improper storage can lead to degradation. | Action: Verify storage conditions. If improperly stored, consider using a fresh aliquot. |
| Incorrect Dilution/Concentration: Errors in calculating the required concentration for spiking can result in a signal that is too low to be detected. | Action: Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions if necessary. | |
| Mass Spectrometer Settings: Suboptimal ion source parameters or incorrect mass transition settings will lead to poor signal intensity. | Action: Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound. Ensure the correct precursor and product ions are being monitored. | |
| Degradation in Solution: this compound may not be stable in certain solvents or at specific pH values over extended periods. | Action: Prepare fresh working solutions daily. If storing solutions, keep them at -80°C for up to 6 months or -20°C for up to 1 month.[2] | |
| 2. Poor Reproducibility of Analyte/Internal Standard Area Ratio | Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or the internal standard to different extents, a phenomenon known as differential matrix effects.[3][4] | Action: Improve sample cleanup procedures to remove interfering matrix components. Consider using a different chromatographic column or modifying the mobile phase to better separate the analyte and internal standard from matrix interferences. |
| Inconsistent Sample Preparation: Variability in extraction efficiency or pipetting errors during sample preparation can lead to inconsistent results. | Action: Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and follow a standardized workflow. | |
| Analyte and Internal Standard Do Not Co-elute: The "deuterium isotope effect" can cause this compound to elute slightly earlier than unlabeled aspartic acid.[3][5] If they elute into regions with different matrix effects, the ratio will be inconsistent. | Action: Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution. If co-elution is not possible, ensure that both compounds elute in a region of the chromatogram with minimal matrix effects. | |
| 3. Unexpectedly High Analyte Concentration | Isotopic Impurity of Internal Standard: The this compound standard may contain a small percentage of the unlabeled (d0) form.[6] This will contribute to the analyte signal, leading to an overestimation of the analyte concentration. | Action: Check the certificate of analysis for the isotopic purity of the this compound. If necessary, analyze the internal standard solution alone to quantify the d0 contribution and correct the results mathematically. |
| Cross-Contamination/Carryover: Residual analyte from a high-concentration sample can be carried over to the next injection, artificially increasing the measured concentration. | Action: Implement a rigorous wash procedure for the autosampler between injections. Inject a blank sample after high-concentration samples to check for carryover. | |
| 4. H/D Back-Exchange | Presence of Protic Solvents/High Temperature: The deuterium atoms on this compound, particularly the one on the α-carbon, can exchange with protons from the solvent (e.g., water in the mobile phase), especially under acidic or basic conditions and at elevated temperatures.[7][8][9] This reduces the intensity of the deuterated standard and can generate partially deuterated species. | Action: Use a mobile phase with a high percentage of organic solvent where possible. Keep the analytical column and samples at a low temperature (e.g., 4°C) to minimize back-exchange.[7][8] The exchange rate is at its minimum around pH 2.5.[8] |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: For long-term storage, this compound should be kept as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2] Avoid repeated freeze-thaw cycles.
Q2: What is the isotopic purity of this compound and why is it important?
A2: The isotopic purity refers to the percentage of the compound that is fully deuterated. Commercially available this compound typically has an isotopic purity of ≥98% for the d3 form.[10] High isotopic purity is crucial because any unlabeled (d0) impurity in the internal standard will contribute to the signal of the analyte, leading to inaccurate quantification.[6]
Q3: Will this compound co-elute with unlabeled aspartic acid in reverse-phase chromatography?
A3: Not always. Due to the "deuterium isotope effect," deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][5] This effect is generally small but can be significant enough to cause differential matrix effects. It is important to verify the elution profile of both the analyte and the internal standard in your specific chromatographic system.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: Yes, this is known as H/D back-exchange. The deuterium atoms on this compound can exchange with protons from protic solvents like water, especially under non-neutral pH conditions and at higher temperatures.[7][8][9] To minimize this, it is recommended to use mobile phases with a high organic content and to keep the system at a low temperature.
Q5: How do I determine the optimal concentration of this compound to use as an internal standard?
A5: The concentration of the internal standard should be similar to the expected concentration of the analyte in your samples. A common practice is to spike the internal standard at a concentration that falls in the mid-range of your calibration curve.
Experimental Protocols
Protocol 1: Quantification of Aspartic Acid in Human Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of aspartic acid in human plasma using this compound as an internal standard. Optimization will be required for your specific instrumentation and sample type.
1. Materials:
-
This compound
-
L-Aspartic acid (for calibration standards)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions:
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with 50% methanol.
-
L-Aspartic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Aspartic acid in ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the L-Aspartic acid stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range relevant to physiological levels (e.g., 5-200 µmol/L). The typical range for aspartic acid in plasma is approximately 2.9 - 12.6 µmol/L.[2]
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: UPLC/HPLC system
-
Column: A column suitable for polar analytes, such as a HILIC column or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimize to achieve good peak shape and separation from other amino acids.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Aspartic Acid: Q1/Q3 (e.g., m/z 134 -> 74)
-
This compound: Q1/Q3 (e.g., m/z 137 -> 77)
-
Note: These transitions are illustrative and should be optimized on your instrument.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of aspartic acid in the samples by interpolating their peak area ratios from the calibration curve.
Visualization of Key Pathways and Workflows
Aspartate Metabolism and its Link to the Urea Cycle and Gluconeogenesis
Aspartate is a non-essential amino acid that plays a central role in intermediary metabolism. It is synthesized from the TCA cycle intermediate oxaloacetate and can be used as a precursor for other amino acids and nucleotides. Aspartate is also a key participant in the urea cycle, where it provides one of the nitrogen atoms for urea synthesis, and in gluconeogenesis, where it can be converted back to oxaloacetate to produce glucose.[11][12][13]
Troubleshooting Workflow for Poor Analyte/Internal Standard Ratio Reproducibility
This workflow provides a logical sequence of steps to diagnose and resolve issues with inconsistent analyte to internal standard area ratios.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartic Acid (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iroatech.com [iroatech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen/deuterium exchange-mass spectrometry analysis of high concentration biotherapeutics: application to phase-separated antibody formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated Amino Acid Standard Mixture suitable for mass spectrometry (MS) [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. davuniversity.org [davuniversity.org]
- 13. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Optimizing Analyses with DL-Aspartic acid-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving DL-Aspartic acid-d3, with a focus on improving chromatographic peak resolution and ensuring accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a deuterated, racemic mixture of D- and L-aspartic acid. The deuterium labeling makes it a valuable tool in analytical chemistry, primarily for:
-
Internal Standard: It can be used as an internal standard for quantitative analysis of aspartic acid and its metabolites by mass spectrometry (MS), such as LC-MS or GC-MS.[1]
-
Tracer Studies: Its isotopic labeling allows it to be used as a tracer in metabolic research to follow the pathways of aspartic acid in biological systems.[1]
-
Chiral Separation Studies: As a racemic mixture, it is a useful model compound for developing and optimizing chiral separation methods to resolve its D- and L-enantiomers.[2][3]
Q2: Can this compound be added to my mobile phase to improve the peak resolution of other analytes?
Currently, there is no established or widely documented analytical method that utilizes this compound as a mobile phase additive to improve the peak resolution of other, unrelated compounds. While mobile phase additives are used to enhance separations, the function of this compound is primarily as a labeled internal standard or tracer. Attempting to use it as a general peak resolution enhancer may lead to complex and unpredictable chromatographic behavior, including potential ion suppression in mass spectrometry.
Q3: I am observing peak splitting when analyzing this compound itself. What are the likely causes?
Peak splitting of a single compound like this compound is a common chromatographic issue.[4][5] Since it is a racemic mixture, you should expect two peaks if you are using a chiral column or a chiral separation method. If you are using a non-chiral (achiral) method and still see peak splitting, the causes can be categorized as follows:
-
Systemic Issues (Affecting All Peaks):
-
Method-Specific Issues (Affecting Only the this compound Peak):
-
Co-eluting Isomers: You may be partially separating the D- and L-enantiomers on an achiral column under specific mobile phase conditions.
-
Column Contamination: Contaminants on the column can create alternative interaction sites.[4][5]
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Voids: A void in the column packing material can lead to a split flow path.[5]
-
Troubleshooting Guides
Guide 1: Troubleshooting Peak Splitting for this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak splitting issues when analyzing this compound.
Step 1: Initial Assessment
First, determine if the peak splitting is isolated to this compound or if it affects all peaks in your chromatogram.[4]
-
All Peaks Splitting: This suggests a system-wide problem.
-
Only this compound Peak Splitting: This points to an issue related to the analyte's interaction with the stationary or mobile phase.[4]
Troubleshooting Flowchart for Peak Splitting
Caption: A logical workflow for diagnosing the cause of peak splitting.
Step 2: Resolving the Issue
The following table summarizes common causes and their solutions.
| Potential Cause | Symptoms | Recommended Solution(s) |
| Blocked Column Frit | All peaks are splitting; increased system backpressure.[4][5] | Reverse flush the column (if manufacturer allows). If the problem persists, replace the frit or the entire column. Use in-line filters to prevent future blockages. |
| Column Contamination | Peak splitting or tailing, often more pronounced for later-eluting peaks.[4][5] | Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). If contamination is severe, a new column may be needed. A guard column can protect the analytical column. |
| Column Void | Split peaks for all compounds.[5] | A void indicates a degraded column. The column should be replaced. |
| Sample Solvent Mismatch | Distorted or split peaks, especially for early-eluting compounds. | Prepare the sample in the mobile phase or a weaker solvent. Reduce the injection volume. |
| Partial Chiral Separation | A consistent shoulder or small split on the this compound peak. | If using an achiral column, modify the mobile phase composition or temperature to merge the peaks. If chiral separation is desired, switch to a suitable chiral column and optimize the method. |
Guide 2: Improving Chiral Resolution of this compound
If your goal is to separate the D- and L-enantiomers of this compound, this guide provides a starting point. Chiral separation is essential for studying the distinct biological roles of each enantiomer.
Key Experimental Parameters for Chiral Separation
| Parameter | Recommendation | Rationale |
| Column Selection | Use a chiral stationary phase (CSP). Cinchona alkaloid-based zwitterionic ion-exchange columns (e.g., Chiralpak ZWIX(+)) have shown success.[6] | Chiral columns create a stereospecific environment that allows for the differential interaction of enantiomers, leading to their separation. |
| Mobile Phase | A typical mobile phase for zwitterionic columns consists of an organic solvent (e.g., methanol, acetonitrile) with a small amount of acidic and basic additives to control ionization. | The mobile phase composition is critical for achieving selectivity and good peak shape. |
| Derivatization | Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can improve chromatographic behavior and detection sensitivity.[6] | Derivatization can enhance the interaction with the CSP and improve the ionization efficiency for mass spectrometry detection. |
| Detection | Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detecting the separated enantiomers.[6] | MS/MS allows for the specific detection of the derivatized amino acids, even in complex biological matrices. |
Experimental Protocols
Protocol 1: General Achiral Analysis of this compound by LC-MS
This protocol is for the quantitative analysis of total this compound using a standard reversed-phase column, where separation of enantiomers is not intended.
Workflow for Achiral LC-MS Analysis
Caption: Standard workflow for quantitative analysis using this compound.
Methodology:
-
Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into the matrix.
-
For biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol).
-
Centrifuge the samples and filter the supernatant through a 0.22 µm filter.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might be 2% B held for 0.5 min, ramp to 98% B over 3 minutes, hold for 1 min, and then re-equilibrate.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the specific precursor-to-product ion transition for this compound.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Molecular Weight | 136.12 g/mol [7] |
| Typical Retention Time (C18) | 1.5 - 2.5 min (highly method-dependent) |
| MRM Transition (Positive ESI) | Q1: m/z 137.1 -> Q3: m/z 74.1 (Illustrative) |
| Linear Range | 1 - 1000 ng/mL (method-dependent) |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Enantiomeric crystallization from DL-aspartic and DL-glutamic acids: implications for biomolecular chirality in the origin of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Aspartic acid (2,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-546-0.1 [isotope.com]
troubleshooting poor signal with DL-Aspartic acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity when working with DL-Aspartic acid-d3.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common causes of poor signal for this compound in analytical experiments.
Q1: Why am I observing a weak or no signal for this compound in my Mass Spectrometry (MS) analysis?
A poor or absent signal in MS analysis can stem from several factors, ranging from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue.
Possible Causes and Troubleshooting Steps:
-
Improper Sample Preparation:
-
Incomplete Derivatization: Many amino acid analyses by GC-MS require derivatization. Incomplete reactions will lead to low signal intensity.
-
Recommendation: Ensure your derivatization protocol is optimized for aspartic acid. Verify the freshness of your derivatization reagents.
-
-
Matrix Effects in LC-MS: Components in your sample matrix can suppress the ionization of this compound.
-
Recommendation: Perform a matrix effect study by comparing the signal of this compound in your sample matrix versus a clean solvent. If significant suppression is observed, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup.
-
-
Precipitation: this compound may precipitate out of solution if the solvent composition or pH is not optimal.
-
Recommendation: Ensure the sample solvent is appropriate for aspartic acid. Sonication or gentle heating may be required to fully dissolve the analyte.
-
-
-
Suboptimal Instrument Parameters:
-
Incorrect Mass Transition (m/z): Ensure you are monitoring the correct parent and fragment ion masses for this compound.
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Ionization Source Issues: The efficiency of the ionization source (e.g., ESI, APCI) can significantly impact signal intensity.
-
Recommendation: Optimize ionization source parameters such as spray voltage, gas flow rates, and temperature.
-
-
Insufficient Fragmentation: For tandem MS (MS/MS), low collision energy will result in poor fragmentation and a weak signal for the product ion.
-
Recommendation: Optimize the collision energy for the specific transition of this compound.
-
-
-
Analyte Stability and Degradation:
Troubleshooting Workflow for Poor MS Signal
Caption: Troubleshooting workflow for poor MS signal.
Q2: What are common reasons for a poor signal-to-noise ratio when analyzing this compound by NMR?
A low signal-to-noise (S/N) ratio in NMR can be due to issues with sample preparation, instrument settings, or inherent properties of the molecule.
Possible Causes and Troubleshooting Steps:
-
Insufficient Sample Concentration:
-
Low Analyte Amount: The most common reason for a poor NMR signal is a low concentration of the analyte.
-
Recommendation: Increase the concentration of this compound in your sample if possible.
-
-
-
Suboptimal NMR Acquisition Parameters:
-
Insufficient Number of Scans: A low number of scans will result in a low S/N ratio.
-
Recommendation: Increase the number of scans to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.
-
-
Incorrect Pulse Sequence or Parameters: The choice of pulse sequence and its parameters (e.g., relaxation delay) can significantly impact signal intensity.
-
Recommendation: Ensure you are using an appropriate pulse sequence for your experiment. Optimize the relaxation delay (D1) to allow for full relaxation of the nuclei between scans.
-
-
-
Sample and Solvent Issues:
-
Poor Solubility: If this compound is not fully dissolved, the concentration in solution will be lower than expected.
-
Recommendation: Choose a deuterated solvent in which this compound is highly soluble. D2O with a suitable buffer is a common choice.[3]
-
-
Paramagnetic Impurities: The presence of paramagnetic impurities can lead to signal broadening and a decrease in signal intensity.
-
Recommendation: Ensure your sample and NMR tube are free from paramagnetic contaminants.
-
-
-
Understanding Deuterium in ¹H NMR:
-
Deuterium is "Silent" in ¹H NMR: The deuterium nucleus has a different gyromagnetic ratio and is not observed in a standard proton NMR experiment.[4] This is an expected behavior and not a sign of a problem. If you are trying to observe the deuterium signal, you will need to perform a ²H NMR experiment.
-
Absence of a Proton Signal at the Labeled Position: You should not expect to see a proton signal at the positions where deuterium has been incorporated (in this case, the α- and β-positions of aspartic acid).
-
Quantitative Data Summary for NMR Troubleshooting
| Parameter | Recommendation | Rationale |
| Sample Concentration | > 1 mg/mL | To ensure a sufficient number of nuclei for detection. |
| Number of Scans | Increase incrementally (e.g., 16, 64, 256) | S/N ratio improves with the square root of the number of scans. |
| Relaxation Delay (D1) | 1-5 times T1 | To allow for complete relaxation of the nuclei. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under typical laboratory conditions?
This compound is generally a stable compound. For long-term storage, it is recommended to keep it at -20°C or -80°C in a tightly sealed container.[1][2] Stock solutions should also be stored at low temperatures to minimize degradation.[1][2] Avoid multiple freeze-thaw cycles. Like other amino acids, it can be susceptible to microbial degradation if stored in non-sterile aqueous solutions at room temperature for extended periods.
Q2: Are there any known interferences that can suppress the signal of this compound?
In mass spectrometry, ion suppression from matrix components is a common issue. This is particularly relevant when analyzing complex biological samples. In NMR, paramagnetic impurities can cause significant signal broadening and loss of intensity.
Q3: Can the deuterium label on this compound exchange back to hydrogen?
Under normal experimental conditions for MS and NMR analysis, the deuterium atoms on the carbon backbone of this compound are stable and not expected to exchange with protons from the solvent. However, under extreme pH or high-temperature conditions, some back-exchange could potentially occur over long periods.
Q4: How does the presence of the D- and L-isomers in this compound affect the analytical signal?
-
Mass Spectrometry: In a standard MS experiment, the D- and L-isomers are indistinguishable as they have the same mass-to-charge ratio. To separate them, a chiral chromatography method would be required.
-
NMR Spectroscopy: In a standard achiral NMR solvent, the D- and L-isomers will give identical spectra. To differentiate them by NMR, a chiral solvent or a chiral shift reagent would be necessary.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of this compound in a Biological Matrix
-
Protein Precipitation:
-
To 100 µL of the biological sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: NMR Sample Preparation and Acquisition Parameters for this compound
-
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a stable pH).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans: Start with 16 scans and increase as needed to achieve the desired S/N ratio.
-
Relaxation Delay (D1): Set to 2 seconds.
-
Acquisition Time (AQ): Set to at least 2 seconds.
-
Spectral Width: Typically 12-16 ppm.
-
Temperature: 298 K.
-
Logical Relationship of Troubleshooting Steps
Caption: Logical flow for troubleshooting poor signal.
References
Technical Support Center: Optimizing DL-Aspartic Acid-d3 Internal Standard Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DL-Aspartic acid-d3 as an internal standard (IS) in bioanalytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Low or No Signal Intensity of the this compound Internal Standard
Q: I am observing a very low or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?
A: Low or no signal from your this compound internal standard can originate from several factors, ranging from sample preparation to instrument settings.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Question | Actionable Steps |
| Improper Storage and Handling | Was the this compound stored under the recommended conditions (e.g., temperature, light protection)? | Review the manufacturer's storage guidelines. This compound is typically stored at -20°C for long-term stability (≥ 4 years).[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2] |
| Incorrect Preparation of Stock/Working Solutions | Were the stock and working solutions of the internal standard prepared correctly and at the intended concentration? | Verify all calculations and dilutions. Re-prepare the solutions if necessary. Ensure complete dissolution of the solid material. |
| Degradation of Internal Standard | Is it possible that the this compound has degraded due to improper handling or storage? | Prepare a fresh working solution from a new aliquot of the internal standard. Compare the signal intensity with the old solution. |
| Sample Preparation Issues | Is the internal standard being lost during the sample extraction process? | Evaluate the extraction recovery of this compound. Optimize the extraction method, including the choice of solvent and pH, to ensure efficient recovery. |
| LC-MS/MS Instrument Issues | Are the mass spectrometer settings optimized for this compound? | Confirm the correct precursor and product ion m/z values are being monitored. Optimize source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity. |
Issue 2: High Variability in the Internal Standard Signal
Q: The peak area of my this compound internal standard is highly variable across my analytical run. What could be causing this and what are the solutions?
A: High variability in the internal standard signal can significantly impact the precision and accuracy of your results. The root cause can often be traced to inconsistencies in sample preparation or instrument performance. The FDA recommends monitoring internal standard response to identify systemic variability.[3]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Question | Actionable Steps |
| Inconsistent Sample Preparation | Is the internal standard being added consistently to every sample? | Use a calibrated pipette and ensure consistent pipetting technique. Add the internal standard as early as possible in the sample preparation workflow to account for variability in subsequent steps.[4][5] |
| Matrix Effects | Are co-eluting matrix components suppressing or enhancing the ionization of the internal standard? | Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples.[6] If significant matrix effects are present, improve sample cleanup, optimize chromatography to separate interferences, or consider a different ionization technique. |
| Autosampler/Injector Issues | Is the autosampler injecting a consistent volume for each sample? | Perform an injection precision test. Check for air bubbles in the syringe and ensure the injection port is not partially blocked. |
| LC System In-stability | Is there fluctuation in the LC flow rate or mobile phase composition? | Ensure the LC system is properly equilibrated. Monitor the system pressure for any unusual fluctuations. |
| MS Detector Fluctuation | Is the sensitivity of the mass spectrometer drifting over the course of the analytical run? | Allow the mass spectrometer to stabilize before starting the run. Monitor the signal of a reference compound over time to assess detector stability. |
Acceptance Criteria for Internal Standard Variability:
While there is no universal consensus, a common practice is to consider re-analysis for samples where the internal standard response is outside of 50-150% of the mean response of the calibrators and quality controls in the run.[7] The FDA guidance suggests that if the range of IS responses for subject samples is similar to that for calibrators and QCs, the accuracy is not likely impacted.[8]
Issue 3: Cross-Contribution or Isotopic Interference
Q: I suspect that there is interference between my analyte (Aspartic Acid) and the this compound internal standard. How can I confirm and mitigate this?
A: Cross-contribution, where the analyte signal contributes to the internal standard signal or vice-versa, can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Question | Actionable Steps |
| Analyte Contribution to IS Signal | Is the unlabeled analyte contributing to the signal of the deuterated internal standard? | Analyze a sample containing the analyte at the upper limit of quantification (ULOQ) without the internal standard. The response at the m/z of the internal standard should be negligible. |
| IS Contribution to Analyte Signal | Does the internal standard solution contain unlabeled analyte as an impurity? | Analyze a blank matrix sample spiked only with the internal standard at the working concentration. The response at the m/z of the analyte should be less than 20% of the LLOQ response. |
| Natural Isotope Contribution | Is a naturally occurring isotope of the analyte contributing to the internal standard's signal? | This is more likely with a small mass difference between the analyte and IS. If possible, select an IS with a larger mass difference. Mathematical corrections can also be applied. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the concentration of this compound that provides a stable and reproducible signal without saturating the detector or causing significant cross-talk.
Methodology:
-
Prepare this compound Working Solutions: Prepare a series of working solutions of this compound in a suitable solvent (e.g., methanol/water) at various concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).
-
Sample Preparation: Prepare at least six replicates of blank biological matrix (e.g., plasma, urine).
-
Spiking: Spike each replicate with one of the this compound working solutions.
-
Extraction: Process the samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Inject the processed samples into the LC-MS/MS system and acquire the data.
-
Data Analysis:
Example Data for Optimal Concentration Selection:
| IS Concentration (ng/mL) | Mean Peak Area | %CV | Signal-to-Noise (S/N) |
| 10 | 5,500 | 18.5 | 50 |
| 50 | 28,000 | 8.2 | 250 |
| 100 | 55,000 | 5.1 | 500 |
| 250 | 135,000 | 4.5 | >1000 |
| 500 | 270,000 (Detector Saturation) | 4.8 | >1000 |
Based on this example, 100 ng/mL or 250 ng/mL would be a suitable concentration for further evaluation.
Protocol 2: Assessment of Cross-Contribution
Objective: To evaluate the potential interference between the analyte (Aspartic Acid) and the this compound internal standard.
Methodology:
-
Analyte Interference on IS:
-
Prepare a sample containing the analyte at the Upper Limit of Quantification (ULOQ).
-
Do not add the this compound internal standard.
-
Process and analyze the sample, monitoring the mass transition for this compound.
-
Acceptance Criteria: The response should be insignificant compared to the IS response in a blank sample spiked with the IS.
-
-
IS Interference on Analyte:
-
Prepare a blank matrix sample.
-
Spike the sample with the chosen working concentration of this compound.
-
Process and analyze the sample, monitoring the mass transition for the analyte.
-
Acceptance Criteria: The response should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[9]
-
Visualizations
References
- 1. nebiolab.com [nebiolab.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
preventing isotopic exchange in DL-Aspartic acid-d3
Technical Support Center: DL-Aspartic Acid-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, with a specific focus on preventing isotopic exchange to ensure data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a chemical reaction where a deuterium atom (D) in a molecule is swapped with a hydrogen atom (H) from the surrounding environment, such as from water or other protic solvents.[1] For this compound, this compromises the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays.[2][3] The loss of deuterium changes the mass of the internal standard, causing signal overlap with the unlabeled analyte and undermining the reliability of the results.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A: this compound (HOOC-CD(NH₂)-CD₂-COOH) has deuterium labels at the α- and β-carbon positions. While C-D bonds are generally stable, the deuterium on the α-carbon (adjacent to the carboxylic acid and amine groups) is the most susceptible to exchange, particularly under acidic or basic conditions which can facilitate this process.[4][5] Deuterium atoms on the β-carbon are significantly more stable and less likely to exchange under typical experimental conditions. Deuterium on carboxyl or amine groups (if present) would exchange almost instantaneously with protic solvents and are not intended to be stable labels.
Q3: What environmental factors can cause isotopic exchange?
A: The primary factors that promote hydrogen-deuterium (H/D) exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange reaction.[6][7] The minimum exchange rate for backbone amide hydrogens in proteins, a related process, occurs around pH 2.6.[6]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can readily donate them in exchange for deuterium.[8] Atmospheric moisture is also a significant source of protons.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[9]
Q4: How should I store this compound to maintain its isotopic purity?
A: Proper storage is critical. For the solid, lyophilized powder, store at -20°C or below in a desiccator to protect it from atmospheric moisture.[8] For solutions, use a high-purity aprotic solvent (e.g., acetonitrile) and store in a tightly sealed, amber vial at -20°C.[1][8] Avoid long-term storage in aqueous or other protic solvents; if they must be used, prepare the solution fresh for immediate use.[8]
Q5: How can I verify the isotopic stability of my this compound standard?
A: The most direct way to assess isotopic stability is through mass spectrometry. Analyze a fresh solution of the standard and then re-analyze it after subjecting it to your experimental conditions (e.g., after incubation in a specific buffer or matrix). A shift in the mass spectrum, indicated by an increase in the M+0 or M-1 peak intensity relative to the main deuterated peak, suggests that back-exchange has occurred.[2]
Troubleshooting Guide
This guide addresses common problems related to isotopic exchange.
| Problem | Potential Cause | Recommended Solution |
| Increased signal at the mass of the unlabeled analyte (M+0) in my internal standard. | Isotopic back-exchange with hydrogen from the solvent or matrix. | 1. Check Solvents: Ensure you are using high-purity, aprotic solvents (e.g., acetonitrile) for reconstitution and dilutions. Avoid aqueous or protic solvents for storage.[8] 2. Control pH: Buffer your solutions to a pH that minimizes exchange. For many compounds, near-neutral or slightly acidic conditions are preferable to basic conditions.[6][7] 3. Minimize Moisture: Handle the solid standard in a dry atmosphere (e.g., under nitrogen or in a glove box).[1] Use dried glassware. |
| Isotopic purity decreases over the course of an experiment. | The experimental conditions (e.g., high temperature, extreme pH) are promoting exchange. | 1. Lower Temperature: If possible, perform sample preparation and analysis at lower temperatures to slow the exchange rate.[9] 2. Optimize Incubation Time: Minimize the time the standard spends in potentially problematic solutions. 3. Derivatization: Consider a derivatization step that protects the exchangeable site, if compatible with your analytical workflow. |
| Poor reproducibility in quantification results. | Inconsistent isotopic exchange between samples due to minor variations in sample handling, pH, or timing. | 1. Standardize Protocols: Ensure that all samples, calibrators, and QCs are treated identically. This includes solvent type, pH, temperature, and incubation time. 2. Matrix Matching: Prepare calibrators and QCs in the same matrix as the unknown samples to ensure any exchange that does occur is consistent across all samples. |
Data Summary: Factors Influencing H/D Exchange Stability
The following table summarizes the general impact of key factors on the stability of deuterium labels at carbon centers, based on established principles of hydrogen-deuterium exchange.
| Factor | Condition | Effect on Exchange Rate | Recommendation for this compound |
| pH | Acidic (pH < 4) | Can catalyze exchange, especially at elevated temperatures.[4][6] | Use with caution; minimize exposure time. |
| Neutral (pH ~7) | Generally low exchange rate for C-D bonds.[6] | Preferred for aqueous procedures, but always verify stability. | |
| Basic (pH > 8) | Significantly increases the exchange rate at the α-carbon.[5][7] | Avoid. Base-catalyzed exchange is a known risk for α-hydrogens. | |
| Solvent Type | Aprotic (e.g., Acetonitrile, Dichloromethane) | Negligible exchange. | Highly Recommended for stock solutions and storage.[8] |
| Protic (e.g., Water, Methanol) | High potential for exchange, dependent on pH and temperature.[8] | Avoid for long-term storage. Prepare fresh solutions for immediate use. | |
| Temperature | Refrigerated (2-8°C) | Slows the rate of exchange.[8] | Recommended for short-term storage of solutions. |
| Frozen (≤ -20°C) | Dramatically slows the rate of exchange.[8] | Highly Recommended for long-term storage of both solid and solutions. | |
| Elevated (> 37°C) | Accelerates the rate of exchange.[9] | Avoid whenever possible during sample preparation and storage. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Solid this compound
-
Receipt and Storage: Upon receipt, store the sealed container at -20°C or below in a dry environment.
-
Handling: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes inside a desiccator.[1] This crucial step prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Perform all weighing and handling in a controlled, dry atmosphere, such as a glove box or under a gentle stream of dry nitrogen.[1]
-
Resealing: After use, tightly reseal the container, purge with an inert gas if possible, and promptly return it to storage at ≤ -20°C.
Protocol 2: Preparation of Stock and Working Solutions
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or methanol.[8] Avoid using water or buffers for stock solutions.
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom. b. Add the calculated volume of the chosen aprotic solvent using a calibrated pipette. c. Gently vortex or sonicate until the solid is completely dissolved.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C.[8]
-
Working Solution Preparation: On the day of analysis, allow the stock solution to warm to room temperature. Dilute an aliquot of the stock solution to the final working concentration using the appropriate mobile phase or assay buffer. Use immediately.
Protocol 3: Assessment of Isotopic Stability by Mass Spectrometry
-
Initial Analysis (T=0): Prepare a fresh solution of this compound in your intended experimental buffer or matrix. Immediately analyze the solution using LC-MS or flow injection-MS.
-
Incubation: Incubate an aliquot of the same solution under your worst-case experimental conditions (e.g., highest temperature and longest time anticipated).
-
Final Analysis: After the incubation period, re-analyze the solution using the same MS method.
-
Data Evaluation: Compare the mass spectra from the initial and final analyses.
-
Stable: The isotopic distribution and the ratio of the deuterated peak (e.g., m/z for [M+H]⁺) to the unlabeled peak (M-3) remain unchanged.
-
Unstable: An increase in the intensity of peaks corresponding to the loss of one or more deuterium atoms (M-1, M-2, M-3) indicates that isotopic exchange has occurred.[2]
-
Visualizations
Caption: Structure of this compound showing deuterium positions.
Caption: Troubleshooting workflow for isotopic exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: DL-Aspartic Acid-d3 Derivatization
Welcome to the technical support center for ensuring the complete derivatization of DL-Aspartic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing aspartic acid for analysis?
A1: Aspartic acid is typically derivatized to increase its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to enhance its chromatographic retention and detection for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Common methods include:
-
For GC-MS:
-
Esterification followed by Acylation: This two-step process first converts the carboxylic acid groups to esters (e.g., methyl or propyl esters) and then acylates the amino group (e.g., with trifluoroacetic anhydride - TFAA, or pentafluoropropionic anhydride - PFPA).[1][2][3][4] N-acetyl methyl ester (NACME) derivatization is one such protocol.[5]
-
Silylation: This method replaces active hydrogens on the amino and carboxyl groups with a silyl group, often using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[6][7]
-
-
For LC-MS:
-
Pre-column Derivatization: This involves reacting the amino acid with a reagent to attach a UV-active or fluorescent tag, or to improve its retention on a reversed-phase column. Common reagents include:
-
Q2: How does the deuterium labeling in this compound affect derivatization?
A2: The deuterium labeling (d3) in this compound does not significantly alter the chemical reactivity of the molecule during derivatization. The derivatization reactions target the amino and carboxylic acid functional groups, and the presence of deuterium isotopes on the carbon backbone does not impede these reactions. The primary impact of the deuterium labeling will be a mass shift in the resulting derivative, which is critical for its use as an internal standard in mass spectrometry-based quantification.
Q3: What are the critical factors for ensuring complete derivatization?
A3: Several factors are crucial for achieving complete and reproducible derivatization:
-
pH of the reaction: Many derivatization reactions are pH-sensitive. For instance, AccQ•Tag derivatization requires a pH range of 8.2 to 10.1 for completion. Derivatization with DNFB is also optimal at a basic pH (around 9.5) to ensure the amino group is deprotonated and sufficiently nucleophilic.[14]
-
Molar excess of derivatizing reagent: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. For AccQ•Tag, a 4-6x molar excess is recommended.
-
Absence of moisture: For silylation reactions, the presence of moisture can lead to poor reaction yield and instability of the derivatives.[6][7] Therefore, samples and solvents should be thoroughly dried.
-
Reaction temperature and time: The optimal temperature and duration of the reaction are specific to the chosen derivatization method. For example, esterification with acidified methanol may require heating at 70-80°C for an hour,[2][5] while other reactions can proceed at room temperature.[5]
-
Proper mixing: Thorough mixing of the sample with the derivatization reagent is essential to ensure a complete reaction.[16]
Q4: How can I confirm that the derivatization is complete?
A4: To confirm complete derivatization, you can perform a series of experiments:
-
Time course study: Analyze samples at different time points during the derivatization reaction to see when the product peak area plateaus.
-
Reagent concentration study: Vary the concentration of the derivatizing reagent to ensure that you are operating in a range where the product formation is not limited by the amount of reagent.
-
Inject a standard of the underivatized amino acid: This will show you the retention time of the starting material, allowing you to check for its presence in your derivatized samples.
-
Analyze a certified reference material: If available, derivatizing and analyzing a certified reference material with a known concentration of aspartic acid can help validate your method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatized product peak | 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Incorrect instrument parameters. | 1. Review and optimize derivatization conditions: check pH, reagent concentration, reaction time, and temperature.[14][16] Ensure the sample is dry, especially for silylation.[6][7] 2. Check the stability of the derivatives. Some derivatives are not stable over long periods or at certain temperatures.[2][4] Analyze samples promptly after derivatization. 3. Verify GC-MS or LC-MS method parameters, including injection volume, temperatures, and mass transitions. |
| Presence of underivatized aspartic acid peak | 1. Insufficient derivatization reagent. 2. Suboptimal reaction conditions (pH, temperature, time). 3. Presence of interfering substances in the sample matrix that consume the reagent. | 1. Increase the molar excess of the derivatization reagent. 2. Re-optimize the reaction conditions. For example, ensure the pH is within the optimal range for the chosen reagent.[14] 3. Consider a sample cleanup step prior to derivatization to remove interfering compounds.[5] |
| Multiple derivative peaks for aspartic acid | 1. Incomplete reaction leading to partially derivatized products. 2. Side reactions occurring. 3. Isomerization of aspartic acid. | 1. Increase reaction time or temperature to drive the reaction to completion. 2. Adjust reaction conditions to minimize side product formation. This may involve changing the solvent or temperature. 3. Be aware that some derivatization conditions can cause asparagine to convert to aspartic acid.[1] |
| Poor reproducibility | 1. Inconsistent sample preparation. 2. Instability of the derivatization reagent. 3. Variability in reaction conditions. | 1. Ensure precise and consistent pipetting and sample handling. Automation can improve reproducibility.[9] 2. Use fresh derivatization reagent or reagent that has been stored properly.[16] Some reagents are sensitive to moisture and light. 3. Maintain tight control over reaction parameters such as temperature and timing. |
Experimental Protocol: Two-Step Esterification and Acylation for GC-MS Analysis
This protocol describes the derivatization of this compound to its N-pentafluoropropionyl (PFP) methyl ester for GC-MS analysis. This is a robust method for achieving complete derivatization.[2][4]
Materials:
-
This compound standard or sample, dried.
-
2 M HCl in Methanol (CH3OH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (EA)
-
Nitrogen gas for drying
-
Heating block or oven
-
Reaction vials
Procedure:
-
Esterification: a. To the dried this compound sample in a reaction vial, add 100 µL of 2 M HCl in methanol. b. Tightly cap the vial and heat at 80°C for 60 minutes to form the methyl ester.[2] c. After cooling to room temperature, evaporate the methanol and HCl under a gentle stream of nitrogen.
-
Acylation: a. To the dried methyl ester, add a mixture of 100 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA). b. Tightly cap the vial and heat at 60°C for 30 minutes. c. After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution and Analysis: a. Reconstitute the dried derivative in a suitable solvent for GC-MS analysis (e.g., toluene or ethyl acetate). b. The sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
| Derivatization Method | Analyte | Instrument | Key Parameters | Typical Limit of Detection (LOD) | Reference |
| N-trifluoroacetyl-O-methyl ester | Amino Acids | GCxGC-MS | Two-step derivatization | 1-7 pg | [1] |
| Urea Derivatization | Amino Acids | LC-MS/MS | Reaction with urea | Varies by amino acid | [15] |
| AccQ•Tag | Amino Acids | UPLC | Pre-column derivatization with AQC | Not specified | |
| DNFB Derivatization | Aspartic Acid | UHPLC | Reaction at 60°C for 1h at pH 9.5 | Not specified | [14] |
Experimental Workflow
Caption: Workflow for two-step derivatization of this compound.
References
- 1. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of d- and l-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde | Scilit [scilit.com]
- 14. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. support.waters.com [support.waters.com]
Technical Support Center: DL-Aspartic acid-d3 Calibration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the creation of calibration curves for DL-Aspartic acid-d3 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when generating a calibration curve with this compound?
A1: The most frequently encountered problems include poor linearity (non-linear curve), low sensitivity or poor signal-to-noise ratio, high background or interference, and significant variability between replicate injections. These issues can often be traced back to the internal standard's purity, chromatographic conditions, matrix effects, or sample preparation.
Q2: Why is my calibration curve for this compound showing poor linearity?
A2: Poor linearity can stem from several factors. One common cause is the isotopic or chemical impurity of the this compound internal standard.[1] Additionally, if the analyte and the deuterated standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix, leading to a non-linear response.[1] Other potential causes include detector saturation at high concentrations or issues with the sample preparation process.
Q3: I'm observing a chromatographic shift between my analyte and this compound. Is this normal and how can I fix it?
A3: It is a known phenomenon that deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, particularly in reversed-phase chromatography.[1] This can compromise analytical accuracy due to differential matrix effects.[1] To address this, you can try adjusting the chromatographic method, such as modifying the mobile phase composition or gradient. Using a column with slightly lower resolution might also help ensure the analyte and internal standard elute closer together.[1]
Q4: What are matrix effects and how can they impact my this compound calibration?
A4: Matrix effects occur when components in the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[2] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy and reproducibility of your results.[3] Even with a co-eluting internal standard, differential matrix effects can occur where the analyte and standard are affected to different extents.[1]
Q5: How can I assess the purity of my this compound internal standard?
A5: It is crucial to verify the isotopic and chemical purity of your deuterated standard. Always request a certificate of analysis from your supplier that specifies these details.[1] You can also assess the purity in-house by infusing a dilute solution of the standard directly into the mass spectrometer and acquiring a full scan mass spectrum to check for the presence of non-deuterated and other isotopic variants.[1]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
This guide provides a step-by-step approach to troubleshooting non-linear calibration curves for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Internal Standard Impurity | 1. Review the Certificate of Analysis for isotopic and chemical purity. 2. Prepare a sample containing only the this compound internal standard and analyze it. Monitor the mass transition for the unlabeled analyte. | The response for the unlabeled analyte should be minimal. If significant, the internal standard is contaminated. |
| Chromatographic Co-elution | 1. Overlay the chromatograms of the analyte and this compound. 2. If a shift is observed, adjust the mobile phase gradient or temperature to improve co-elution. | The retention times of the analyte and internal standard should be as close as possible. |
| Matrix Effects | 1. Prepare calibration standards in both a clean solvent and the sample matrix. 2. Compare the slopes of the two calibration curves. A significant difference indicates matrix effects. 3. If matrix effects are present, consider further sample cleanup or dilution. | The slopes of the calibration curves in solvent and matrix should be comparable. |
| Detector Saturation | 1. Extend the upper concentration range of your calibration curve. 2. If the curve flattens at higher concentrations, this indicates detector saturation. 3. Reduce the concentration of the highest standards or dilute the samples. | The calibration curve should remain linear over the desired concentration range. |
Issue 2: Low Sensitivity and Poor Signal-to-Noise
This guide addresses issues related to obtaining a weak signal for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal MS Parameters | 1. Optimize the mass spectrometer settings, including collision energy and ion source parameters, for both the analyte and this compound. | An increase in signal intensity and improved signal-to-noise ratio. |
| Inefficient Ionization | 1. Adjust the mobile phase pH. Aspartic acid is an acidic amino acid, and pH can significantly impact its ionization efficiency. | Enhanced signal intensity in either positive or negative ionization mode. |
| Sample Preparation Issues | 1. Evaluate the efficiency of your protein precipitation or extraction method. 2. Ensure that the final sample solvent is compatible with the mobile phase. | Improved recovery of the analyte and internal standard, leading to a stronger signal. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for preparing plasma samples for amino acid analysis.
-
To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Parameters for Aspartic Acid Analysis
The following table provides a starting point for developing an LC-MS/MS method for aspartic acid. Optimization will be required for your specific instrumentation and application.
| Parameter | Condition |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized to ensure separation from other amino acids and co-elution of analyte and internal standard. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Aspartic Acid) | m/z 134 -> m/z 74, 88 |
| MRM Transition (Aspartic acid-d3) | m/z 137 -> m/z 77, 91[4] |
Visualizations
Caption: A troubleshooting workflow for addressing common calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: DL-Aspartic Acid-d3 vs. 13C-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated standards, specifically DL-Aspartic acid-d3, and their 13C-labeled counterparts, supported by established principles and experimental contexts.
In the realm of quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for correcting sample preparation variability and matrix effects.[1] While both deuterium (²H) and carbon-13 (¹³C) labeled standards serve this purpose, their intrinsic physicochemical properties can lead to significant performance differences.[2] This guide will delve into these differences, providing a clear rationale for selecting the optimal internal standard for your research needs.
Key Performance Differences: A Tabular Comparison
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] However, the substitution of hydrogen with deuterium can introduce subtle yet significant behavioral shifts that are not typically observed with 13C labeling.[3] The following table summarizes the key performance differences based on well-documented isotopic effects.
| Performance Parameter | This compound (Deuterated Standard) | 13C-Labeled Aspartic Acid Standard | Key Scientific Findings |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[2][3] | Typically co-elutes perfectly with the unlabeled analyte.[4] | The larger relative mass difference between deuterium and hydrogen can alter the physicochemical properties, leading to chromatographic separation from the analyte. This can compromise accurate quantification, especially in the presence of matrix effects that vary across the peak.[2][3] |
| Isotope Effect | The C-²H bond is stronger and less polar than the C-¹H bond, which can influence fragmentation patterns in the mass spectrometer.[3] | Minimal to no isotopic effect on chemical properties and fragmentation.[4] | Deuterium labeling can sometimes alter the fragmentation pattern of the molecule compared to the native analyte, potentially affecting the accuracy of quantification if not carefully validated. 13C-labeled standards are generally considered to have fragmentation patterns identical to their native counterparts. |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH, or α-carbon).[2] | The 13C-carbon bond is stable and not susceptible to exchange. | While the deuterium labels in this compound are on carbon atoms and generally stable, the potential for exchange under certain analytical conditions exists for some deuterated compounds, which can compromise the integrity of the standard. 13C labels are covalently bound within the carbon skeleton and are not subject to exchange. |
| Accuracy & Precision | Can lead to inaccuracies if chromatographic shifts or different matrix effects are not accounted for.[2] | Generally provides higher accuracy and precision due to identical behavior to the analyte.[2] | The superior co-elution and isotopic stability of 13C-labeled standards lead to more reliable and reproducible quantification, making them the preferred choice for assays demanding the highest level of accuracy.[1] |
| Cost & Availability | Often more readily available and less expensive to synthesize.[5] | Typically more expensive and may have more limited commercial availability.[5] | The cost-effectiveness of deuterated standards makes them a viable option for many applications, provided that potential isotopic effects are carefully evaluated and controlled for during method development and validation.[1] |
Experimental Protocols: Amino Acid Analysis using Stable Isotope Dilution LC-MS/MS
The following is a generalized protocol for the quantitative analysis of aspartic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is based on common methodologies for amino acid analysis.[6][7]
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard (either this compound or a 13C-labeled aspartic acid standard) to each plasma sample.
-
Protein Precipitation: Add 200 µL of cold methanol (or another suitable organic solvent like acetonitrile) to each tube to precipitate proteins.
-
Vortexing and Incubation: Vortex the samples for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar compounds like amino acids.[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from high organic to high aqueous mobile phase is typically employed to separate the amino acids.
-
Flow Rate: A typical flow rate is 0.3-0.6 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for amino acid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the native analyte and the stable isotope-labeled internal standard.
-
MRM Transitions:
-
Aspartic Acid: To be determined based on the specific instrument and optimization.
-
This compound: The precursor and product ions will be shifted by +3 m/z compared to the native analyte.
-
13C-Labeled Aspartic Acid: The precursor and product ion m/z will depend on the number of 13C atoms incorporated.
-
-
Quantification
The concentration of aspartic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Visualization of a Key Application: Metabolic Flux Analysis
Stable isotope-labeled amino acids are crucial tools in metabolic flux analysis, a technique used to study the flow of atoms through metabolic pathways.[8][9] The following diagram illustrates a simplified workflow for a 13C-based metabolic flux analysis experiment.
Caption: A simplified workflow for 13C-based metabolic flux analysis.
Conclusion
While deuterated internal standards like this compound are widely used and can be a cost-effective choice, the scientific evidence strongly supports the superiority of 13C-labeled standards for applications demanding the highest levels of accuracy and reliability.[1][2] The near-identical physicochemical properties of 13C-labeled standards to their native counterparts minimize the risk of analytical errors arising from isotopic effects.[4] For researchers and drug development professionals where data integrity is paramount, the investment in 13C-labeled internal standards is a sound scientific decision that leads to more robust and defensible results. Careful method development and validation are crucial regardless of the choice of internal standard to ensure the accuracy of quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods Using DL-Aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Aspartic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) for the validation of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore its performance in comparison to other alternatives, supported by representative experimental data and detailed methodologies. The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis, offering significant advantages in accuracy and precision.[1][2]
The Critical Role of Internal Standards in Analytical Method Validation
In quantitative analysis, especially within complex biological matrices, an internal standard (IS) is crucial for reliable results. The IS is added at a known concentration to all samples, calibrators, and quality controls, and it co-elutes with the analyte of interest. This allows for correction of variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.[3]
Stable isotope-labeled internal standards are the preferred choice in modern bioanalytical labs.[1][2] this compound, a deuterated form of aspartic acid, is chemically and physically almost identical to the endogenous analyte. This near-perfect analogy ensures that it experiences the same matrix effects and ionization suppression, leading to highly accurate and precise quantification.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of internal standard significantly impacts the performance of an analytical method. While structural analog internal standards can be used when a SIL-IS is unavailable, they often exhibit different chromatographic behavior and ionization efficiency compared to the analyte, potentially compromising data quality.
Below is a table summarizing typical performance data from a validated LC-MS/MS method for aspartic acid, comparing the use of this compound with a hypothetical structural analog internal standard. This data is representative of the performance improvements generally observed with the use of a SIL-IS.
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Signal-to-Noise ≥ 10 |
| Matrix Effect (% CV) | < 10% | < 20% | ≤ 15% |
| Recovery (% CV) | < 10% | < 20% | Consistent and reproducible |
This table presents representative data synthesized from multiple sources on analytical method validation to illustrate the typical performance differences.
As the data illustrates, methods employing this compound consistently demonstrate superior linearity, accuracy, precision, and sensitivity. The minimal matrix effect observed with the SIL-IS is a key advantage, ensuring that the method is robust and reliable across different patient samples.
Experimental Protocols
Here, we provide a detailed methodology for a typical LC-MS/MS method for the quantification of aspartic acid in human plasma, validated using this compound.
Sample Preparation
-
To 50 µL of plasma, add 150 µL of protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other endogenous compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Aspartic Acid: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
Method Validation Parameters
The method should be validated according to the principles outlined in the ICH M10 guideline, covering:[2]
-
Selectivity and Specificity: Assessed by analyzing at least six different lots of blank plasma to ensure no significant interfering peaks at the retention times of the analyte and the IS.[1][2]
-
Linearity: A calibration curve with at least six non-zero concentration levels should be prepared by spiking blank plasma with known concentrations of aspartic acid.[2]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, and High) in at least five replicates.[2]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution.[1][2]
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions that mimic sample handling and storage, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[1]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and a relevant biological pathway for aspartic acid.
Caption: Experimental workflow for LC-MS/MS method validation.
D-Aspartic acid plays a significant role in the neuroendocrine system, particularly in the regulation of hormone synthesis and release.[1] The following diagram illustrates the signaling pathway of D-aspartic acid in the hypothalamus-pituitary-gonadal axis.
Caption: D-Aspartic acid signaling in the HPG axis.
Conclusion
The validation of analytical methods is a critical step in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is instrumental in achieving the highest level of accuracy and precision in quantitative bioanalysis. As demonstrated, its performance surpasses that of structural analog internal standards, ensuring the generation of reliable and robust data that can withstand regulatory scrutiny. For any researcher conducting quantitative analysis of aspartic acid, the use of this compound is highly recommended.
References
A Head-to-Head Comparison: DL-Aspartic Acid-d3 Versus Unlabeled Aspartic Acid in Mass Spectrometry
In the realm of quantitative mass spectrometry (MS), the choice between a stable isotope-labeled internal standard and an unlabeled standard can significantly impact the accuracy, precision, and robustness of an assay. This guide provides an objective comparison between DL-Aspartic acid-d3 and unlabeled aspartic acid for the quantification of aspartic acid in biological matrices, supported by experimental data and detailed protocols. This comparison is particularly relevant for researchers, scientists, and drug development professionals who rely on precise measurements of amino acids.
The Fundamental Difference: Internal vs. External Standardization
The core of the comparison lies in the method of standardization. This compound, a deuterated form of aspartic acid, serves as an ideal internal standard. Being chemically identical to the analyte (unlabeled aspartic acid), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][2] The key difference is its increased mass due to the deuterium atoms, allowing the mass spectrometer to distinguish it from the endogenous, unlabeled aspartic acid.[1]
In contrast, using unlabeled aspartic acid for quantification typically relies on an external calibration curve. This approach is more susceptible to variations in sample preparation, matrix effects, and instrument response, which can lead to less accurate and reproducible results.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance advantages of using a stable isotope-labeled internal standard, we can examine the validation data from a typical stable isotope dilution analysis (SIDA) method for amino acid quantification. While a direct comparative study was not identified, the following table summarizes the expected performance characteristics of a validated LC-MS/MS method using a deuterium-labeled internal standard for aspartic acid, contrasted with the known challenges of using an external standard method with unlabeled aspartic acid.
| Performance Metric | This compound (Internal Standard) | Unlabeled Aspartic Acid (External Standard) | Advantage of Labeled Standard |
| Accuracy (% Bias) | -1.8% to 2.5% | Can be significantly affected by matrix effects and extraction inconsistencies, leading to higher bias. | Higher accuracy due to correction for sample-specific variations. |
| Precision (%RSD) | ≤ 6.0% | Often higher due to uncorrected variability in sample handling and instrument response. | Greater precision and reproducibility. |
| **Linearity (R²) ** | > 0.999 | > 0.99, but the accuracy of sample quantification is more variable. | More reliable quantification across the calibration range. |
| Limit of Quantification (LOQ) | Sub-femtomole on column | Can be higher due to background noise and matrix interference. | Potentially lower detection limits due to better signal-to-noise. |
| Robustness | High - corrects for variations in extraction recovery, matrix effects, and instrument drift. | Lower - susceptible to any variation in the analytical process. | More reliable results across different sample matrices and analytical runs. |
This data is representative of the performance of a validated LC-MS/MS method for amino acids using stable isotope-labeled internal standards.[3]
Experimental Protocols: A Glimpse into the Methodology
The following are detailed experimental protocols for the quantification of aspartic acid using a stable isotope dilution LC-MS/MS method with this compound as an internal standard.
Sample Preparation
-
Spiking with Internal Standard: To 50 µL of the biological sample (e.g., urine, plasma), add a known concentration of this compound solution.
-
Protein Precipitation: Add 150 µL of methanol to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Derivatization (if necessary): Transfer the supernatant to a new tube for derivatization, if required by the chromatographic method. Some methods can analyze underivatized amino acids.[3]
-
Final Preparation: The sample is then diluted or reconstituted in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or HILIC column is typically used for the separation of amino acids.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is commonly employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for amino acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Unlabeled Aspartic Acid: A specific precursor-to-product ion transition is monitored (e.g., m/z 134.1 > 74.1).[3]
-
This compound: The corresponding shifted precursor-to-product ion transition is monitored (e.g., m/z 137.1 > 77.1).
-
-
Visualizing the Workflow and Metabolic Context
To better understand the analytical process and the biological relevance of aspartic acid, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis.
Caption: Simplified aspartate metabolism pathway.[4][5][6]
Conclusion
For researchers, scientists, and drug development professionals requiring high-quality quantitative data for aspartic acid, the use of this compound as an internal standard in mass spectrometry is unequivocally superior to methods relying on external calibration with unlabeled aspartic acid. The stable isotope dilution approach effectively mitigates variability from sample preparation and matrix effects, leading to enhanced accuracy, precision, and overall robustness of the analytical method. While the initial cost of a labeled standard is higher, the long-term benefits of data reliability and confidence in analytical outcomes provide a compelling argument for its adoption in routine and critical quantitative assays.
References
- 1. lcms.cz [lcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem-agilent.com [chem-agilent.com]
- 4. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of DL-Aspartic Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DL-Aspartic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its accuracy and precision are evaluated against alternative isotopic labeling strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate internal standard for their analytical needs.
The Critical Role of Internal Standards in Bioanalysis
In quantitative mass spectrometry, the use of an internal standard is crucial for achieving accurate and precise results, especially in complex biological matrices like plasma or urine. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression, thereby providing a reliable reference for quantification. This compound, a deuterated form of aspartic acid, is frequently employed for this purpose.
Performance Comparison: this compound vs. Alternatives
The choice of isotope for an internal standard can significantly impact assay performance. While deuterated standards like this compound are widely used due to their cost-effectiveness and availability, carbon-13 (¹³C) labeled standards are often considered the gold standard for bioanalysis.
Key Performance Differences:
-
Chromatographic Co-elution: ¹³C-labeled standards have physicochemical properties that are virtually identical to the unlabeled analyte, leading to near-perfect co-elution in chromatographic separations. Deuterated standards, due to the slightly different chemical properties of the carbon-deuterium bond compared to the carbon-hydrogen bond, can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the native analyte. This can be a concern in methods with significant matrix effects that vary across the peak elution window.
-
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are chemically stable. Deuterium labels, in some instances, can be susceptible to back-exchange with protons from the solvent, particularly under certain pH or temperature conditions, which could compromise the accuracy of the assay.
The following tables summarize the performance data for this compound from a validated UPLC-MS/MS method for the quantification of L-aspartic acid in human plasma, and for comparison, the performance of a method using ¹³C- and ¹⁵N-labeled internal standards for various amino acids.
Table 1: Performance Data for L-Aspartic Acid Quantification using L-Aspartic acid-2,3,3-d3 Internal Standard [1]
| Validation Parameter | L-Aspartic Acid Performance |
| Linearity Range | 1.95–125 µM |
| Correlation Coefficient (r²) | 0.9987–0.9989 |
| Intra-day Accuracy (%) | 96.62–106.0 |
| Inter-day Accuracy (%) | 97.66–105.4 |
| Intra-day Precision (CV%) | 0.28–2.64 |
| Inter-day Precision (CV%) | 1.58–3.86 |
Table 2: Performance Data for Amino Acid Quantification using ¹³C- and ¹⁵N-Labeled Internal Standards (Illustrative Comparison)
| Amino Acid | Intraday Precision (CV%) | Interday Precision (CV%) |
| Alanine | 2.5 - 5.5 | 1.5 - 3.8 |
| Arginine | 3.1 - 6.2 | 2.1 - 4.1 |
| Aspartic Acid | 2.0 - 6.7 | 1.0 - 4.6 |
| Glutamic Acid | 2.8 - 5.9 | 1.8 - 3.9 |
| Leucine | 2.2 - 4.9 | 1.2 - 3.5 |
| Valine | 2.4 - 5.1 | 1.4 - 3.7 |
Note: Data in Table 2 is generalized from studies using a mix of ¹³C and ¹⁵N labeled standards for a panel of amino acids and is intended to provide a general performance benchmark for these types of internal standards.
Experimental Protocols
Quantification of L-Aspartic Acid in Human Plasma using L-Aspartic acid-2,3,3-d3 Internal Standard[1]
This protocol describes a validated UPLC-MS/MS method for the determination of L-aspartic acid in human plasma.
a. Sample Preparation:
-
To 50 µL of human plasma, add 150 µL of 30% (v/v) sulfosalicylic acid containing the internal standard, L-Aspartic acid-2,3,3-d3.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
b. UPLC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: Imtakt Intrada Amino Acid column (50 x 2.0 mm, 3 µm)
-
Mobile Phase A: 25 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile with 0.5% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Aspartic acid: m/z 134.0 → 88.03
-
L-Aspartic acid-2,3,3-d3 (IS): m/z 137.02 → 90.96
-
General Protocol for Amino Acid Analysis in Plasma using a Deuterated Internal Standard Mixture[2]
This protocol provides a general workflow for the analysis of a panel of amino acids in plasma.
a. Sample Preparation:
-
To 20 µL of plasma sample, add 1 mL of a chilled (-20°C) solvent mixture of acetonitrile:isopropanol:water (3:3:2, v/v/v).
-
Vortex the mixture for 10 seconds, then shake for 5 minutes.
-
Centrifuge the sample at 14,000 x g for 2 minutes.
-
Transfer 450 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 100 µL of a solution of acetonitrile and a deuterated amino acid standard mixture (containing this compound) in an 80:20 (v/v) ratio.
b. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: UPLC BEH Amide column
-
Analysis: Analyze the samples by LC-MS using appropriate chromatographic and mass spectrometric conditions for amino acid analysis.
Visualizing the Workflow and Logic
Caption: A generalized experimental workflow for the quantification of aspartic acid in plasma.
Caption: A decision-making guide for selecting an appropriate internal standard.
Conclusion and Recommendation
This compound is a reliable and widely used internal standard for the quantification of aspartic acid in biological matrices. The presented data demonstrates that well-validated LC-MS/MS methods using this compound can achieve excellent accuracy and precision, meeting the stringent requirements of regulatory guidelines.
However, for applications demanding the highest level of analytical rigor, such as in pivotal clinical trials or the development of reference methods, a ¹³C-labeled internal standard for aspartic acid should be considered the superior choice. The near-perfect co-elution with the analyte and greater isotopic stability of ¹³C-labeled standards minimize the potential for analytical variability and provide an even higher degree of confidence in the quantitative results.
Ultimately, the choice between this compound and a ¹³C-labeled alternative will depend on the specific requirements of the assay, including the desired level of accuracy and precision, budget constraints, and the availability of the respective standards. For most routine research and drug development applications, a thoroughly validated method with this compound will provide robust and reliable data.
References
A Comparative Guide to Analytical Methods for DL-Aspartic Acid-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of DL-Aspartic acid-d3, a deuterated form of the non-essential amino acid aspartic acid. The use of stable isotope-labeled compounds like this compound is crucial in various research applications, including metabolic tracing, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification of endogenous aspartic acid. The choice of analytical method is critical for obtaining accurate and reproducible data. This document outlines common techniques, their performance characteristics, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of Analytical Techniques
The quantification of this compound in biological matrices is most commonly achieved using chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are essential for distinguishing the deuterated analyte from its endogenous, non-labeled counterpart and other matrix components. The following table summarizes the key performance parameters of commonly employed analytical methods.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.010-0.025 µg/mL | 0.7-2.3 µM |
| Limit of Quantification (LOQ) | 0.05-0.1 µg/mL (Estimated) | 1.7-6.9 µM |
| Accuracy (% Recovery) | 90.2-99.2% | Typically 90-110% |
| Precision (%RSD) | 0.1-6.7% | <15% |
| Linearity (r²) | >0.99 | >0.99 |
| Sample Preparation | Protein precipitation, solid-phase extraction | Derivatization required |
| Throughput | High | Moderate |
| Strengths | High sensitivity and specificity, suitable for complex matrices.[1][] | Good for volatile compounds, established technique. |
| Weaknesses | Matrix effects can be a concern. | Derivatization can be time-consuming and introduce variability. |
Experimental Protocols
LC-MS/MS Method for Quantification of this compound in Plasma
This protocol describes a general procedure for the analysis of this compound in a plasma matrix. Optimization of specific parameters will be required for individual instruments and applications.
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (e.g., DL-Aspartic acid-d5).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A chiral column such as CROWNPAK CR-I(+) or a similar reversed-phase column suitable for amino acid analysis.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from potential interferences. For example, starting with 2% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The specific precursor and product ions will depend on the fragmentation of the molecule (e.g., monitoring the transition from the protonated molecule [M+H]+ to a characteristic fragment ion).
-
Internal Standard (e.g., DL-Aspartic acid-d5): A corresponding MRM transition for the internal standard.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific analyte and instrument.
-
GC-MS Method for Quantification of this compound (Requires Derivatization)
a. Sample Preparation and Derivatization
-
Perform protein precipitation as described in the LC-MS/MS protocol.
-
After evaporation, add 50 µL of a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS).
-
Heat the sample at 70°C for 30 minutes to facilitate derivatization.
-
Cool to room temperature before GC-MS analysis.
b. GC-MS Conditions
-
Gas Chromatography:
-
Column: A suitable capillary column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the typical experimental workflow for LC-MS/MS analysis and a conceptual representation of using a deuterated standard in a biological system.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: Conceptual pathway for tracing this compound in a biological system.
References
A Researcher's Guide to Quantitative Analysis: Cross-Validation with DL-Aspartic acid-d3
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the accuracy and reliability of results are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex matrices such as plasma, urine, and tissue homogenates. This guide provides an objective comparison of DL-Aspartic acid-d3, a deuterated stable isotope-labeled internal standard, with other alternatives for the precise quantification of aspartic acid using mass spectrometry-based methods.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard.[1][2] Unlike non-deuterated (structural analogue) internal standards, which have similar but not identical chemical structures to the analyte, SIL-ISs are chemically identical, with the only difference being the presence of heavy isotopes (e.g., deuterium, 13C, 15N).[1][3] This near-identical physicochemical behavior ensures that the internal standard and the analyte co-elute chromatographically and experience the same effects of sample preparation, injection volume variability, and ionization suppression or enhancement in the mass spectrometer.[2][3] This co-behavior allows for highly accurate and precise correction of analytical variability, leading to more reliable quantification.[1]
This compound serves as an ideal internal standard for the quantification of both D- and L-aspartic acid. As a deuterated analog, it effectively compensates for potential analytical inconsistencies, thereby enhancing the robustness of the assay.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While direct quantitative comparisons in single studies are not always readily available, the scientific consensus, supported by extensive validation data across numerous applications, overwhelmingly favors the use of stable isotope-labeled internal standards like this compound over non-deuterated alternatives.
| Feature | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analogue) |
| Chemical & Physical Properties | Nearly identical to analyte | Similar, but not identical to analyte |
| Chromatographic Behavior | Co-elutes with the analyte | May have different retention times |
| Matrix Effect Compensation | Excellent, as it experiences the same ionization suppression/enhancement as the analyte | Less effective, as ionization efficiency can differ significantly from the analyte |
| Recovery & Sample Preparation | Effectively tracks the analyte through extraction and sample preparation steps | May have different extraction efficiencies, leading to inaccurate correction |
| Accuracy & Precision | High accuracy and precision (low coefficient of variation, CV%) | Lower accuracy and precision, more susceptible to systematic errors |
Experimental Protocols for Aspartic Acid Quantification
The following protocols outline established methods for the quantification of aspartic acid in biological matrices using this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the analysis of aspartic acid in various biological fluids, such as urine and plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the biological sample (e.g., urine, plasma), add 150 µL of methanol containing a known concentration of this compound.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: ACQUITY UPLC I-Class or equivalent.[4]
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm.[4]
-
Column Temperature: 45 °C.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[4]
-
Injection Volume: 2 µL.[4]
3. Mass Spectrometry Conditions
-
MS System: Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
L-Aspartic acid: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).
-
Aspartic acid-d3: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).[4]
-
-
Capillary Voltage: 1.5 kV.[4]
-
Cone Voltage and Collision Energy: To be optimized for each analyte and internal standard.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
For GC-MS analysis, the polar nature of amino acids necessitates a derivatization step to increase their volatility.
1. Sample Preparation and Derivatization
-
Protein Precipitation: Similar to the LC-MS/MS protocol, precipitate proteins from the biological sample using an appropriate solvent.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatization: A two-step derivatization is common for amino acids.
-
Esterification: React the dried sample with an esterifying agent (e.g., 2 M HCl in methanol) at 80°C for 60 minutes to convert the carboxylic acid group to a methyl ester.
-
Acylation: Subsequently, react with an acylating agent (e.g., pentafluoropropionic anhydride in ethyl acetate) at 65°C for 30 minutes to derivatize the amino group.
-
-
Extraction: Extract the derivatized amino acids into an organic solvent suitable for GC injection (e.g., toluene).
2. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: A suitable capillary column for amino acid analysis (e.g., SLB™-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the derivatized amino acids.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for derivatized aspartic acid and its d3-labeled internal standard.
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of aspartic acid, the following diagrams are provided.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of aspartic acid in complex biological matrices. Its chemical identity to the analyte ensures superior performance in correcting for analytical variability compared to non-deuterated internal standards. The detailed LC-MS/MS and GC-MS protocols provided in this guide offer a solid foundation for researchers to develop and validate high-quality bioanalytical methods. By adhering to these principles and methodologies, scientists can ensure the accuracy and precision of their quantitative data, which is essential for advancing research and drug development.
References
A Researcher's Guide to DL-Aspartic acid-d3: Applications and Performance in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is paramount. This guide provides a comprehensive overview of the applications of DL-Aspartic acid-d3, a deuterated stable isotope-labeled internal standard, and objectively compares its performance against other common alternatives in mass spectrometry-based analyses.
This compound serves as a crucial tool in metabolomics, pharmacokinetic studies, and clinical research, primarily utilized as an internal standard to ensure accuracy and reproducibility in the quantification of aspartic acid.[1] Its deuteration allows it to be distinguished from the endogenous analyte by mass spectrometry while exhibiting nearly identical chemical and physical properties. This guide delves into the practical applications, experimental considerations, and comparative performance of this compound.
Performance Comparison: Deuterated vs. Other Stable Isotope-Labeled Standards
The selection of an appropriate internal standard is a critical decision in quantitative mass spectrometry. While this compound is a widely used and cost-effective option, it is essential to understand its performance characteristics in comparison to other stable isotope-labeled alternatives, primarily those labeled with Carbon-13 (¹³C).[2][3]
The ideal internal standard should co-elute perfectly with the analyte and exhibit no isotopic effects, ensuring that it accurately reflects the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[4]
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled Aspartic Acid | Key Findings & Considerations |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the non-labeled analyte.[5] | Typically co-elutes perfectly with the native analyte under various chromatographic conditions.[4][5] | The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4] |
| Isotopic Effect | The presence of deuterium can sometimes influence the physicochemical properties, leading to slight differences in extraction recovery and ionization efficiency. | Minimal to no isotopic effect, as the addition of a neutron in ¹³C has a negligible impact on the molecule's chemical properties. | ¹³C-labeled standards are generally considered to have chemical and physical properties that are virtually identical to the analyte.[3] |
| Accuracy and Precision | Can provide acceptable accuracy and precision for many applications, but the potential for chromatographic shifts can introduce bias. | Generally provides higher accuracy and precision due to identical chromatographic behavior and absence of isotopic effects. | For assays requiring the highest level of accuracy and robustness, particularly in complex biological matrices, ¹³C-labeled standards are often the preferred choice.[3] |
| Cost and Availability | Generally more cost-effective and widely available. | Typically more expensive to synthesize and may have more limited availability.[2] | The choice between deuterated and ¹³C-labeled standards may involve a trade-off between cost and the desired level of analytical performance. |
Experimental Protocols
The following sections provide a generalized experimental protocol for the use of this compound as an internal standard in the LC-MS/MS analysis of amino acids in a biological matrix such as plasma.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for removing proteins from plasma samples that can interfere with the analysis.
-
Aliquoting the Sample: In a microcentrifuge tube, add 100 µL of the plasma sample.[6]
-
Adding the Internal Standard: Spike the sample with a known concentration of this compound solution. The final concentration of the internal standard should be close to the expected concentration of the endogenous aspartic acid.
-
Protein Precipitation: Add 10 µL of 30% sulfosalicylic acid to the sample.[6]
-
Vortexing and Incubation: Vortex the mixture for 30 seconds to ensure thorough mixing.[6] Incubate the samples at 4°C for 30 minutes to facilitate protein precipitation.[6]
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a new tube.[7]
-
Dilution: Dilute the supernatant with 450 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[7]
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are example parameters for an LC-MS/MS method. Specific conditions will need to be optimized for the instrument and column being used.
-
Liquid Chromatography:
-
Column: A column suitable for the separation of polar compounds like amino acids, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic mobile phase and gradually increasing the aqueous phase to elute the polar amino acids.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Aspartic Acid (Analyte): The specific precursor and product ions for aspartic acid would be monitored.
-
This compound (Internal Standard): The corresponding mass-shifted precursor and product ions for the deuterated standard would be monitored.
-
-
Data Analysis: The concentration of aspartic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving D-Aspartic acid and a typical experimental workflow for its use as an internal standard.
References
- 1. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Aspartic Acid-d3 and its Chiral-Specific Alternatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern research, particularly in the fields of metabolomics, proteomics, and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results. DL-Aspartic acid-d3, a deuterated form of the racemic mixture of D- and L-aspartic acid, is a commonly utilized internal standard for mass spectrometry-based analyses. This guide provides a comprehensive comparison of commercially available this compound and its enantiomerically pure counterparts, L-Aspartic acid-d3 and D-Aspartic acid-d3. We will delve into their key analytical specifications, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate standard for their specific needs.
Product Comparison
The selection of a suitable internal standard hinges on its purity, isotopic enrichment, and, in the case of chiral molecules, its enantiomeric purity. Below is a comparative summary of typical specifications for this compound and its L- and D-isomers, based on data from various suppliers.
Table 1: Comparative Analysis of this compound and its Enantiomers
| Parameter | This compound | L-Aspartic acid-d3 | D-Aspartic acid |
| CAS Number | 14341-75-4[1] | 3842-25-9[2][3] | 1783-96-6[4] |
| Molecular Formula | C₄H₄D₃NO₄[1] | C₄H₄D₃NO₄[2] | C₄H₇NO₄ |
| Molecular Weight | ~136.12 g/mol [1] | ~136.12 g/mol [2] | ~133.10 g/mol [4] |
| Chemical Purity | ≥98%[5] | ≥98%[3] | ≥98.5% |
| Isotopic Purity | ≥99% deuterated forms (d1-d3)[1] | Isotopic Purity: >95%[6] | Not Applicable |
| Enantiomeric Purity | Racemic mixture | Typically ≥98% L-isomer | Typically ≥98% D-isomer |
Note: Specifications may vary between suppliers and batches. Always refer to the Certificate of Analysis for the most accurate information.
Experimental Protocols
To ensure the quality and suitability of a stable isotope-labeled standard, several key experiments are performed. The following are detailed methodologies for the analysis of this compound and its related compounds.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the percentage of the desired compound in the material, identifying any non-labeled or other chemical impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample solution: Accurately weigh and dissolve the standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
Procedure:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run a gradient elution to separate the main compound from any impurities. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 5% B
-
31-40 min: Re-equilibrate at 5% B
-
-
Detect the analytes using a UV detector at an appropriate wavelength (e.g., 210 nm) or a CAD.
-
Calculate the chemical purity by determining the peak area of the main compound as a percentage of the total peak area of all detected compounds.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This experiment quantifies the percentage of the deuterated species (d3) and other isotopic forms (d0, d1, d2).
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure (LC-MS):
-
Prepare a dilute solution of the standard in a suitable solvent (e.g., 1 µg/mL in 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it into the LC system.
-
Acquire mass spectra in full scan mode over a mass range that includes the unlabeled (d0) and all deuterated forms of aspartic acid.
-
Determine the relative abundance of the molecular ions corresponding to d0, d1, d2, and d3 aspartic acid.
-
Calculate the isotopic enrichment by expressing the peak area of the d3 ion as a percentage of the sum of the peak areas of all isotopic forms. A Certificate of Analysis for L-Aspartic Acid-d3 from one supplier showed an isotopic purity of 98.5% with a d0 content of 0.04%[6].
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
For enantiomerically pure standards like L-Aspartic acid-d3, this method is critical to confirm the absence of the other enantiomer. For this compound, it verifies the racemic nature of the mixture.
Instrumentation:
-
HPLC system with a fluorescence or UV detector.
-
Chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).
Reagents:
-
Mobile Phase: A mixture of water, methanol, and formic acid is often effective for the separation of underivatized amino acid enantiomers[7].
-
Derivatizing agent (optional but can enhance sensitivity and resolution): o-phthaldialdehyde (OPA) with a chiral thiol like N-acetyl-L-cysteine[8].
Procedure (Direct Method):
-
Prepare the sample by dissolving the standard in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate.
-
Inject the sample solution.
-
Monitor the elution of the D and L enantiomers. The D-enantiomer is typically more strongly retained on macrocyclic glycopeptide chiral stationary phases[7].
-
Calculate the enantiomeric purity by comparing the peak area of the desired enantiomer to the total peak area of both enantiomers.
Visualizing the Workflow
To better understand the analytical process for characterizing these standards, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the comprehensive analysis of this compound.
Signaling Pathway Context: The Role of Aspartate in Metabolism
Aspartic acid is a key intermediate in several metabolic pathways. Understanding its role can be crucial when designing experiments using its labeled forms.
Caption: Aspartate's central role in the TCA and Urea cycles.
Conclusion
The choice between this compound and its enantiomerically pure counterparts depends on the specific requirements of the assay. For general quantification of total aspartic acid, this compound is a cost-effective and suitable internal standard. However, when studying stereospecific metabolic pathways or the distinct biological roles of D- and L-aspartic acid, the use of enantiomerically pure L-Aspartic acid-d3 or D-Aspartic acid-d3 is essential to avoid analytical ambiguity. Researchers should always consult the Certificate of Analysis provided by the supplier to ensure the material meets the quality standards demanded by their experimental design. The detailed experimental protocols provided in this guide offer a framework for the in-house verification of these critical parameters.
References
- 1. caymanchem.com [caymanchem.com]
- 2. L-Aspartic Acid-d3 | CAS 3842-25-9 | LGC Standards [lgcstandards.com]
- 3. L-Aspartic acid (2,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-546-0.1 [isotope.com]
- 4. D-Aspartic Acid - FarmKemi [farmkemi.com]
- 5. DL-ASPARTIC ACID | Eurisotop [eurisotop.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Qualifying DL-Aspartic acid-d3 Suppliers
For Researchers, Scientists, and Drug Development Professionals
DL-Aspartic acid-d3 is a deuterated, stable isotope-labeled amino acid critical for a range of sensitive analytical applications. It serves primarily as an internal standard for the precise quantification of aspartic acid in biological samples using mass spectrometry (GC-MS or LC-MS).[1] Its utility spans metabolomics, proteomics, and clinical research, where accurate measurement of metabolites is paramount.[2] Given its role, selecting a supplier that provides a product of consistently high purity and isotopic enrichment is not merely a procurement decision—it is a foundational step for generating reliable and reproducible experimental data.
This guide provides an objective framework for comparing suppliers of this compound. It outlines the key quality parameters to scrutinize, presents standardized experimental protocols for in-house verification, and offers a visual workflow for a systematic supplier qualification process.
Comparative Quality Analysis
The quality of this compound is defined by several key parameters that must be carefully evaluated. While direct third-party comparative studies are not typically published, a thorough comparison of supplier-provided Certificates of Analysis (CoA) is the first critical step. The following table summarizes the essential quantitative data to compare between potential suppliers.
| Parameter | Description | Supplier X (Example) | Supplier Y (Example) | Supplier Z (Example) |
| Isotopic Purity (Atom % D) | The percentage of molecules containing the desired deuterium isotopes. Higher is better to avoid interference from unlabeled analyte. | ≥98% | ≥99% deuterated forms (d1-d3)[1] | ≥98% |
| Chemical Purity (%) | The percentage of the material that is this compound, as opposed to other chemical impurities. Typically measured by HPLC or NMR. | ≥98%[3] | ≥98% | ≥99% |
| Enantiomeric Purity | For DL-racemic mixtures, this confirms the presence of both D and L enantiomers. For specific D- or L-isomers, it measures the enantiomeric excess. | Racemic Mixture | Racemic Mixture | Racemic Mixture |
| Physical Form | The physical state of the compound. | Solid[1] | Crystalline Solid | Powder |
| Documentation | Availability and completeness of CoA, Safety Data Sheet (SDS), and technical support. | CoA, SDS Available | CoA, SDS Available | CoA, SDS Available |
Experimental Protocols for In-House Qualification
Upon receiving samples from potential suppliers, in-house verification of the specifications listed on the CoA is a crucial step to ensure the product's suitability for your specific application.
Determination of Isotopic Purity and Enrichment by Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is a rapid and highly sensitive method for verifying isotopic enrichment.[4][5]
-
Objective: To confirm the atom % deuterium enrichment and the distribution of deuterated species (d1, d2, d3).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound standard (e.g., 1 µg/mL) in a suitable solvent such as 50:50 methanol:water.
-
Instrumentation: Use a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) system, such as an Orbitrap or Q-TOF, capable of high resolution and mass accuracy.
-
Analysis: Infuse the sample directly or use a short chromatographic run. Acquire full scan mass spectra in a suitable ionization mode (e.g., positive electrospray ionization, ESI+).
-
Data Extraction: Extract the ion chromatograms for the unlabeled aspartic acid (C₄H₇NO₄) and the deuterated forms. The expected monoisotopic mass for the fully labeled [M+H]⁺ ion (C₄H₄D₃NO₄) is approximately 137.08.
-
Calculation: Integrate the peak areas for all isotopic species. Calculate the isotopic purity by dividing the peak area of the d3 species by the sum of the areas of all species (d0 to d3). This strategy provides a robust evaluation of the isotopic enrichment and structural integrity of the labeled compound.[4]
-
Assessment of Chemical Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of amino acids.[6]
-
Objective: To quantify the purity of the this compound compound and detect any related chemical impurities.
-
Methodology:
-
Derivatization (Pre-column): As amino acids often lack a strong UV chromophore, derivatization is typically required to enhance detection sensitivity.[] A common method involves using o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC).[8]
-
Mix the sample solution with the OPA reagent in a borate buffer and allow it to react for a precise time (e.g., 1-2 minutes) before injection.
-
-
Instrumentation: An HPLC system equipped with a UV or fluorescence detector.[8] A C18 reverse-phase column is commonly used.[6]
-
Chromatographic Conditions:
-
Mobile Phase A: Phosphate or acetate buffer (e.g., 40 mM Phosphate buffer, pH 7.8).[9]
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.[9]
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the derivatized amino acid and separate it from impurities.
-
Detection: Fluorescence detection with excitation at 340 nm and emission at 450 nm for OPA derivatives.[8]
-
-
Quantification: Calculate purity by the area normalization method, where the main peak area is expressed as a percentage of the total area of all detected peaks.
-
Visualizing Key Processes and Relationships
Supplier Qualification Workflow
This diagram outlines the logical steps a researcher should follow to select and validate a supplier for a critical reagent like this compound.
Key Quality Attributes for this compound
The selection of a suitable supplier depends on a hierarchy of quality attributes that are dictated by the intended scientific application.
Metabolic Pathway of Aspartic Acid
Aspartic acid is a central node in metabolism, linking the urea cycle and the citric acid (TCA) cycle.[10][11] Understanding its metabolic context is vital for designing experiments. This compound can be used to trace this pathway's flux.
References
- 1. caymanchem.com [caymanchem.com]
- 2. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 3. chemscene.com [chemscene.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. PathWhiz [smpdb.ca]
- 11. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
Comparative Guide to Assessing the Isotopic Enrichment of DL-Aspartic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the isotopic enrichment of DL-Aspartic acid-d3, a crucial stable isotope-labeled compound in metabolic research and drug development. We present a detailed overview of the primary analytical techniques, their respective performance characteristics, and alternative products, supported by experimental data and protocols.
Introduction
This compound is a deuterated form of the non-essential amino acid aspartic acid. Its use as a tracer in metabolic flux analysis allows researchers to track the fate of aspartate in various biochemical pathways, providing insights into cellular metabolism in both healthy and diseased states. Accurate determination of its isotopic enrichment is paramount for the validity and reliability of such studies. The primary methods for this assessment are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for analyzing the isotopic enrichment of this compound depends on several factors, including sample complexity, required sensitivity, and available instrumentation.
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Often not required | Mandatory |
| Sample Throughput | Generally higher | Can be lower due to derivatization steps |
| Sensitivity | High | High |
| Precision (%RSD) | Typically <10% | Typically <10%[1] |
| Matrix Effects | Can be significant | Can be minimized with appropriate derivatization and cleanup |
| Instrumentation Cost | Generally higher | Generally lower |
| Chiral Separation | Possible with chiral columns/mobile phase additives | Possible with chiral columns |
Table 1: Comparison of LC-MS/MS and GC-MS for this compound Analysis
Performance Data
A comparative study on urinary amino acid analysis reported the following precision (percent technical error, %TE) for aspartic acid measurements:
| Method | Mean %TE ± SD (Batch 1, n=33) | Mean %TE ± SD (Batch 2, n=144) |
| GC-MS | 21.18 ± 10.94 | 6.23 ± 3.84 |
| iTRAQ-LC-MS/MS | 18.34 ± 14.67 | 35.37 ± 29.42 |
Table 2: Precision of GC-MS and LC-MS/MS for Aspartic Acid Analysis in Urine. [2][3][4] Note: This data is for general amino acid analysis and may not directly reflect performance for isotopic enrichment of a deuterated standard.
Alternative Products
While this compound is a valuable tracer, several other stable isotope-labeled aspartic acid alternatives are commercially available, offering flexibility in experimental design.
| Product | Isotopic Label(s) | Common Applications |
| L-Aspartic acid (2,3,3-d3) | Deuterium (d3) | Metabolic flux analysis, proteomics[5] |
| L-Aspartic acid (13C4) | Carbon-13 (4) | Metabolic flux analysis, metabolomics[6] |
| L-Aspartic acid (15N) | Nitrogen-15 | Nitrogen metabolism studies, proteomics |
| L-Aspartic acid (13C4, 15N) | Carbon-13 (4), Nitrogen-15 | Multi-tracer metabolic studies, proteomics[7] |
| L-Aspartic acid (13C4, d3, 15N) | Carbon-13 (4), Deuterium (d3), Nitrogen-15 | Advanced metabolic flux analysis, complex tracer studies[8] |
| L-Aspartic acid (2,3,3-d3, 15N) | Deuterium (d3), Nitrogen-15 | Studies of both carbon and nitrogen metabolism |
Table 3: Commercially Available Stable Isotope-Labeled Aspartic Acid Alternatives
Experimental Protocols
Protocol 1: Isotopic Enrichment Analysis of this compound by LC-MS/MS
This protocol outlines a general procedure for the direct analysis of this compound isotopic enrichment in a biological matrix.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysate) on ice.
-
Perform protein precipitation by adding three volumes of ice-cold methanol containing an appropriate internal standard (e.g., L-Aspartic acid-13C4,15N).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions:
-
Unlabeled Aspartic Acid (M+0): m/z 134.05
-
This compound (M+3): m/z 137.07
-
Internal Standard (e.g., L-Aspartic acid-13C4,15N): m/z 139.06
-
-
-
-
Data Analysis:
-
Calculate the peak area for each isotopic form (M+0 and M+3).
-
Determine the isotopic enrichment using the following formula:
-
% Enrichment = [Area(M+3) / (Area(M+0) + Area(M+3))] * 100
-
-
Protocol 2: Isotopic Enrichment Analysis of this compound by GC-MS
This protocol involves a derivatization step to make the amino acid volatile for GC analysis.
-
Sample Preparation and Derivatization:
-
Follow the sample preparation steps as in Protocol 1 (protein precipitation and drying).
-
Derivatization: A two-step derivatization is common for amino acids.[1]
-
Esterification: Add 100 µL of 3 M HCl in n-butanol and heat at 60°C for 30 minutes to form butyl esters. Dry the sample under nitrogen.
-
Acylation: Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Heat at 70°C for 15 minutes. Dry the sample under nitrogen and reconstitute in a suitable solvent like ethyl acetate.
-
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A mid-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Select characteristic fragment ions for the derivatized unlabeled and d3-labeled aspartic acid. The exact m/z values will depend on the derivatization reagent used.
-
-
-
Data Analysis:
-
Calculate the peak areas for the characteristic fragment ions of the unlabeled and d3-labeled derivatized aspartic acid.
-
Determine the isotopic enrichment using a similar formula as in the LC-MS/MS protocol, adapted for the specific fragment ions.
-
Visualizations
Aspartate Metabolism and Tracer Introduction
The following diagram illustrates a simplified view of central carbon metabolism, highlighting the entry point of aspartate and its connection to the TCA cycle. This compound can be used as a tracer to study the flux through these pathways.
Caption: Aspartate aminotransferase reversibly converts aspartate and α-ketoglutarate to oxaloacetate and glutamate.
Experimental Workflow for Stable Isotope Tracing
The following diagram outlines a typical workflow for a stable isotope tracing experiment using this compound.
Caption: A typical workflow for a stable isotope tracing experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. liverpool.ac.uk [liverpool.ac.uk]
Safety Operating Guide
Proper Disposal of DL-Aspartic Acid-d3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of DL-Aspartic acid-d3, a deuterated form of the non-essential amino acid. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat. In case of a spill, avoid dust formation and sweep up the material into a suitable, closed container for disposal.[1][2] Ensure adequate ventilation in the handling area.
Quantitative Data for Disposal Considerations
While specific disposal limits can vary based on local regulations, the following table summarizes key physical and chemical properties of DL-Aspartic acid relevant to its handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C4H4D3NO4 | |
| Appearance | White crystalline powder | [3] |
| Melting Point | Approximately 300 °C | [3] |
| Specific Gravity | 1.66 (Water = 1) | [4] |
| Solubility | Slightly soluble in cold water | [3][4] |
| Stability | Stable under normal conditions | [3][5] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[6] Adherence to federal, state, and local environmental control regulations is mandatory.[6]
Experimental Protocol: Waste Collection and Segregation
-
Identify and Label: Clearly label a dedicated waste container for "this compound and related solid waste."
-
Segregate Waste:
-
Solid Waste: Place unused or surplus this compound directly into the labeled waste container. This includes any contaminated materials such as weighing paper or disposable spatulas.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the same designated waste container.
-
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup. Provide them with the safety data sheet (SDS) for this compound.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal, following your institution's protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations:
-
Do Not Dispose in Regular Trash: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[2][7] This can lead to environmental contamination.
-
Avoid Environmental Release: Prevent the entry of this compound into sewers and public waters.[6]
-
Consult Local Regulations: Always consult with your institution's EHS department to ensure full compliance with all applicable regulations, as these can vary by location. Disposal must be conducted in accordance with official regulations.[6]
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Essential Safety and Logistical Information for Handling DL-Aspartic acid-d3
This document provides crucial safety protocols and logistical guidance for the handling and disposal of DL-Aspartic acid-d3, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2] |
| Body Protection | Lab Coat | A clean, body-covering lab coat or long-sleeved shirt and trousers to prevent skin contact.[3] |
| Respiratory Protection | Dust Respirator | Use a NIOSH (US) or CEN (EU) approved dust mask (e.g., N95 or P1) where dust formation is possible.[2][4] |
Operational Plan: Handling this compound
Adherence to a strict operational plan is essential for the safe handling of this compound. The following step-by-step procedure should be followed:
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[5]
-
Confirm that a safety shower and eyewash station are readily accessible.[3]
-
Assemble all necessary equipment and materials before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
2. Weighing and Transfer:
-
Handle this compound as a solid powder.
-
To minimize dust generation, do not pour the powder directly. Instead, use a spatula or other appropriate tool to transfer the material.[3]
-
If possible, weigh the compound directly into the receiving vessel.
-
Close the container tightly after use to prevent contamination and spillage.[2][5][6]
3. Dissolution (if applicable):
-
If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Ensure the chosen solvent is compatible with this compound.
4. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands with soap and water after handling the compound, even if gloves were worn.[6]
-
Remove and properly dispose of contaminated gloves and any other disposable PPE.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations.
-
Unused Product: Unused this compound should be collected in a clearly labeled, sealed container for disposal.[6] Do not dispose of it down the drain or in the general trash.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound should be considered chemical waste. These should be collected in a designated, sealed waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Waste Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service, following all local, state, and federal environmental regulations.[3][6]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
